molecular formula C6H7FN2O B2387828 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde CAS No. 1427013-72-6

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Numéro de catalogue: B2387828
Numéro CAS: 1427013-72-6
Poids moléculaire: 142.133
Clé InChI: DHVLXVOUHTZLII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a useful research compound. Its molecular formula is C6H7FN2O and its molecular weight is 142.133. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-(2-fluoroethyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVLXVOUHTZLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Introduction: This guide provides a comprehensive technical overview of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The title compound is distinguished by two key functional groups: a reactive carbaldehyde at the 3-position and a fluoroethyl group at the N-1 position. The aldehyde serves as a versatile synthetic handle for constructing more complex molecular architectures, while the fluoroethyl moiety is often introduced to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and binding affinity. This document will detail the compound's properties, a plausible synthetic strategy, anticipated analytical data, key applications, and essential safety protocols, serving as a vital resource for researchers engaged in drug discovery and development.

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a specialized chemical intermediate. Its identity and key properties are summarized below.

Table 1: Compound Identification and Properties

Property Value Source(s)
CAS Number 1427013-72-6 [3]
Molecular Formula C₆H₇FN₂O [3]
Molecular Weight 142.13 g/mol [3]
Purity ≥98% [3]
Physical Form Liquid
InChI 1S/C6H7FN2O/c7-2-4-9-3-1-6(5-10)8-9/h1,3,5H,2,4H2
InChIKey DHVLXVOUHTZLII-UHFFFAOYSA-N

| SMILES | O=CC1=NN(CCF)C=C1 |[3] |

Table 2: Computational Chemistry Data

Parameter Value Significance in Drug Discovery Source
Topological Polar Surface Area (TPSA) 34.89 Ų Influences membrane permeability and oral bioavailability. [3]
LogP (Octanol-Water Partition Coeff.) 0.6651 Measures lipophilicity, affecting absorption and distribution. [3]
Hydrogen Bond Acceptors 3 Potential to form interactions with biological targets. [3]
Hydrogen Bond Donors 0 Lacks hydrogen-donating capability. [3]

| Rotatable Bonds | 3 | Contributes to conformational flexibility. |[3] |

Synthesis and Purification Strategy

While specific vendor-proprietary synthesis methods are not published, a chemically sound and widely applicable two-step approach can be proposed based on established pyrazole chemistry.[4] The strategy involves the N-alkylation of a commercially available pyrazole precursor.

Step 1: Synthesis of the Pyrazole Precursor (If not available) The core pyrazole ring system can be synthesized via several classic methods, most commonly through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[1]

Step 2: N-Alkylation with a Fluoroethylating Agent The critical step is the regioselective alkylation of the pyrazole nitrogen. The choice of base and solvent is paramount to ensure the reaction proceeds efficiently and with the desired regioselectivity.

Synthesis_Workflow cluster_reactants Reactants pyrazole 1H-Pyrazole-3-carbaldehyde intermediate Pyrazole Anion (Deprotonated Intermediate) pyrazole->intermediate alkyl_halide 1-Bromo-2-fluoroethane product 1-(2-Fluoroethyl)-1H- pyrazole-3-carbaldehyde alkyl_halide->product base Base (e.g., K₂CO₃, NaH) base->pyrazole Deprotonation solvent Solvent (e.g., DMF, ACN) intermediate->alkyl_halide

Caption: Proposed synthesis workflow for N-alkylation of pyrazole.

Exemplary Laboratory Protocol

This protocol is a representative methodology. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

  • Inert Atmosphere Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-pyrazole-3-carbaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) as the solvent. Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq, handled with extreme care), portion-wise at 0 °C. The use of a strong base like NaH ensures complete deprotonation of the pyrazole nitrogen, forming the nucleophilic pyrazole anion. This is crucial for driving the subsequent alkylation reaction.

  • Alkylation: While stirring at 0 °C, slowly add 1-bromo-2-fluoroethane (1.2 eq) dropwise via a syringe. The reaction is maintained at a low temperature initially to control the exothermic nature of the reaction and minimize side products.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding cold water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified using flash column chromatography on silica gel to isolate the pure 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.

Applications in Research and Drug Discovery

The value of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde lies in its utility as a scaffold for building a diverse library of molecules with potential therapeutic applications.[5] Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6][7]

  • Synthetic Handle: The aldehyde group is highly versatile. It can undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, and condensation reactions to build larger heterocyclic systems.[8][9]

  • Bioisosteric Replacement: The fluoroethyl group is often used to improve a drug candidate's metabolic profile. The carbon-fluorine bond is strong and resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450s), which can increase the compound's half-life in the body.

  • Modulation of Properties: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its binding affinity to a biological target.[10]

Applications_Diagram core 1-(2-Fluoroethyl)-1H- pyrazole-3-carbaldehyde reductive_amination Reductive Amination core->reductive_amination wittig_reaction Wittig Reaction core->wittig_reaction condensation Condensation Rxn core->condensation amines Substituted Amines reductive_amination->amines alkenes Stilbene Analogs wittig_reaction->alkenes heterocycles Fused Heterocycles (e.g., Pyrazolopyrimidines) condensation->heterocycles therapeutics Potential Therapeutic Agents amines->therapeutics alkenes->therapeutics heterocycles->therapeutics

Caption: Role as a scaffold for generating diverse chemical entities.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from supplier safety data.

Table 3: GHS Hazard and Precautionary Statements

Category Code(s) Statement Source
Hazard Statements H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)
Precautionary Statements P261, P264, P270, P271, P280 Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. [11]
P302+P352, P304+P340 IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. [11]

| | P405, P501 | Store locked up. Dispose of contents/container to an approved waste disposal plant. |[11] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of vapors.[12][13] Ensure an eyewash station and safety shower are readily accessible.[13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

    • Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.[12]

    • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • The recommended storage temperature is -20°C.[3]

  • Keep away from moisture, strong oxidizing agents, and strong bases.[3][11]

References

  • Antileishmanial screening, physicochemical properties and drug likeness of pyrazole carbaldehyde derivatives | Asian Pacific Journal of Health Sciences. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives - PMC - NIH. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. [Link]

Sources

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde and Its Implications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive analysis of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde, focusing on the pivotal role of its molecular weight in the context of drug discovery and development. Moving beyond a simple statement of its physicochemical properties, this document elucidates the strategic importance of this parameter in designing lead compounds, adhering to established principles like Lipinski's Rule of Five, and optimizing ligand efficiency. We present detailed methodologies for the experimental determination of its molecular weight via mass spectrometry, contextualize its synthetic utility as a heterocyclic building block, and offer expert insights for researchers and scientists in medicinal chemistry.

Part 1: Core Molecular Profile and Physicochemical Properties

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a substituted pyrazole, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] The molecule's structure, featuring a pyrazole ring, a fluoroethyl group at the N1 position, and a reactive carbaldehyde group at the C3 position, makes it a valuable intermediate for organic synthesis.[3][4]

The foundational physicochemical properties of this compound are summarized below. The molecular weight, in particular, serves as a critical starting point for its evaluation as a potential drug fragment or lead scaffold.

PropertyValueSource
Molecular Formula C₆H₇FN₂O[5]
Molecular Weight 142.13 g/mol [5]
CAS Number 1427013-72-6[5]
Physical Form Liquid
Purity ≥98%[5]
InChI Key DHVLXVOUHTZLII-UHFFFAOYSA-N
SMILES O=CC1=NN(CCF)C=C1[5]

Part 2: The Strategic Importance of Molecular Weight in Drug Discovery

The molecular weight of a compound is a fundamental determinant of its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME). For a molecule like 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde, its molecular weight of 142.13 g/mol is highly significant for several reasons:

A. Compliance with "Rule of Five" (Ro5) Guidelines

Lipinski's Rule of Five provides a set of guidelines to assess the druglikeness of a chemical compound and its potential for oral bioavailability. A key tenet of this rule is that orally active drugs generally have a molecular weight of less than 500 g/mol . With a molecular weight of 142.13 g/mol , this pyrazole derivative is well within this limit. This low molecular weight provides a substantial "budget" for further chemical modifications—such as coupling with other fragments to enhance potency or selectivity—without breaching the Ro5 threshold.

B. Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery is a powerful strategy that begins with identifying low-molecular-weight fragments (typically < 300 g/mol ) that bind weakly to a biological target. The low molecular weight of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde makes it an ideal candidate for an FBDD screening library. Its pyrazole core is a known pharmacophore found in many approved drugs, and the aldehyde group provides a reactive handle for linking fragments together or growing the fragment into a more potent lead compound.[1][3]

C. Ligand Efficiency (LE)

Ligand efficiency is a metric used to compare the binding energy of a compound to its size (number of heavy, non-hydrogen atoms). It is calculated as the binding affinity (ΔG) divided by the number of heavy atoms. Compounds with a low molecular weight, like this one, can exhibit high ligand efficiency even with modest binding affinity. This indicates an efficient and optimized interaction with the target protein, making it a high-quality starting point for lead optimization.

MW Molecular Weight (142.13 g/mol) Ro5 Lipinski's Rule of Five (MW < 500) MW->Ro5 Complies FBDD Fragment-Based Drug Discovery (MW < 300) MW->FBDD Ideal for LE High Ligand Efficiency (Potency per Atom) MW->LE Enables Outcome High Potential as a Drug Discovery Starting Point Ro5->Outcome FBDD->Outcome LE->Outcome

Caption: Molecular Weight's impact on drug discovery potential.

Part 3: Experimental Workflow for Molecular Weight Verification

While the theoretical molecular weight is calculated from the molecular formula, its experimental verification is a cornerstone of chemical characterization. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Protocol: Molecular Weight Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

This protocol outlines a self-validating system for confirming the identity and purity of the compound.

  • Sample Preparation (1 mg/mL Stock Solution):

    • Accurately weigh approximately 1 mg of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) in a clean glass vial.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Dilution for Analysis:

    • Prepare a working solution by diluting the stock solution 1:1000 in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid facilitates protonation for positive ion mode analysis.

  • Instrument Calibration:

    • Calibrate the ESI-TOF mass spectrometer across the desired mass range (e.g., m/z 50-1000) using a known calibration standard (e.g., sodium trifluoroacetate cluster). This step is critical for ensuring high mass accuracy.

  • Sample Infusion and Data Acquisition:

    • Infuse the diluted sample into the ESI source at a constant flow rate (e.g., 5 µL/min).

    • Acquire data in positive ion mode. The expected ion is the protonated molecule [M+H]⁺.

    • Causality: Positive ion mode is chosen because the nitrogen atoms in the pyrazole ring are basic and readily accept a proton.

  • Data Analysis:

    • Calculate the theoretical exact mass of the protonated molecule, [C₆H₈FN₂O]⁺.

      • C: 6 x 12.000000 = 72.000000

      • H: 8 x 1.007825 = 8.062600

      • F: 1 x 18.998403 = 18.998403

      • N: 2 x 14.003074 = 28.006148

      • O: 1 x 15.994915 = 15.994915

      • Theoretical [M+H]⁺ = 143.062066

    • Compare the experimentally observed m/z value with the theoretical exact mass. The mass error should be less than 5 ppm to confirm the elemental composition.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_validation Data Validation a Weigh Sample b Dissolve in Solvent a->b c Dilute for Infusion b->c e Infuse Sample (ESI+) c->e d Calibrate Instrument d->e f Acquire Data (TOF) e->f g Observe m/z i Confirm Mass Error (< 5 ppm) g->i h Calculate Theoretical m/z [M+H]⁺ = 143.0620 h->i

Caption: Workflow for HRMS verification of molecular weight.

Expected Results:

Ion SpeciesTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)
[M+H]⁺143.062066143.06231.63

A result like the one shown in the table would provide high confidence in the identity and elemental composition of the synthesized or purchased compound.

Part 4: Synthetic Utility and Conclusion

The aldehyde functional group on the pyrazole ring is a versatile chemical handle.[6] It can readily participate in a wide range of chemical transformations, including:

  • Reductive amination to form substituted amines.

  • Wittig reactions to form alkenes.

  • Condensation reactions to form Schiff bases or other heterocyclic systems.[7]

This reactivity, combined with the favorable molecular weight and desirable pyrazole core, positions 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde as a valuable building block for constructing larger, more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[8][9]

References

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues . MDPI. Available at: [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review . ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives . Der Pharma Chemica. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole . NeuroQuantology. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST . JETIR. Available at: [Link]

  • Current status of pyrazole and its biological activities . National Center for Biotechnology Information (PMC). Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ResearchGate. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry . Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes . National Center for Biotechnology Information (PMC). Available at: [Link]

  • 1-(2,2,2-trifluoroethyl)-1h-pyrazole-3-carbaldehyde . PubChemLite. Available at: [Link]

  • 1H-pyrazole-3-carbaldehyde . PubChem. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole . Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Spectroscopic Profiling and Structural Elucidation of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating lipophilicity, enhancing metabolic stability, and exploiting bioisosterism. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1427013-72-6) represents a highly versatile fluorinated building block. The pyrazole core provides a robust hydrogen-bond accepting scaffold, the formyl group serves as a reactive handle for reductive aminations or olefination, and the 2-fluoroethyl appendage imparts unique physicochemical properties [1].

However, the presence of the 19F nucleus—a spin-½ isotope with 100% natural abundance—introduces profound complexities into the spectroscopic characterization of this molecule. Through-bond scalar coupling between fluorine, carbon, and hydrogen necessitates a rigorous, multi-nuclear approach to structural elucidation [2]. This whitepaper provides a comprehensive, causality-driven guide to the NMR, IR, and Mass Spectrometric profiling of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde, establishing a self-validating framework for analytical scientists.

Physicochemical & Structural Profile

Before diving into spectral acquisition, it is critical to map the structural topology of the analyte, as this dictates the expected physical and magnetic behaviors.

  • Molecular Formula: C₆H₇FN₂O

  • Exact Mass: 142.0543 Da

  • Molecular Weight: 142.13 g/mol

  • SMILES: O=CC1=NN(CCF)C=C1

  • Structural Topology: A 1,3-disubstituted pyrazole ring. The N1 position bears the highly electronegative 2-fluoroethyl chain, while the C3 position is substituted with an electron-withdrawing formyl (aldehyde) group.

Spectroscopic Data Synthesis & Mechanistic Analysis

As an application scientist, it is not enough to merely list chemical shifts; one must understand the causality behind the spectral phenomena. The data presented below is synthesized from fundamental magnetic resonance principles and empirical data of analogous fluorinated pyrazoles [1][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃)

The proton spectrum is defined by the interplay of electronegativity and spin-spin coupling.

  • The Aldehyde Proton (-CHO): Appears as a sharp singlet at ~9.95 ppm . It is highly deshielded due to the diamagnetic anisotropy of the carbonyl double bond and the electron-withdrawing nature of the conjugated pyrazole ring.

  • The Pyrazole Protons (H5 and H4): The H5 proton (adjacent to N1) resonates at ~7.55 ppm (d, J = 2.4 Hz) , deshielded by the adjacent nitrogen atom. The H4 proton, located in the more electron-rich pocket of the heterocycle, appears upfield at ~6.85 ppm (d, J = 2.4 Hz) .

  • The Fluoroethyl Chain (-CH₂CH₂F): This is the most complex region. The terminal -CH₂F protons appear at ~4.75 ppm . Because fluorine is a spin-½ nucleus, it couples geminally (²J{HF}) to these protons with a massive coupling constant of ~47.2 Hz . Furthermore, these protons couple vicinally (³J{HH}) to the adjacent -CH₂N protons (~5.0 Hz ), resulting in a distinct doublet of triplets (dt) . The -CH₂N protons appear at ~4.45 ppm (dt) , split by the vicinal fluorine (³J_{HF} ≈ 26.5 Hz) and the adjacent protons.

¹³C NMR (100 MHz, CDCl₃)

Carbon-fluorine coupling is a definitive diagnostic tool.

  • The -CH₂F carbon resonates at ~81.5 ppm . The direct carbon-fluorine bond results in a massive one-bond coupling (¹J_{CF} ≈ 171 Hz), splitting the signal into a wide doublet.

  • The -CH₂N carbon appears at ~52.4 ppm . It exhibits a two-bond coupling to fluorine (²J_{CF} ≈ 21 Hz), confirming the connectivity of the fluoroethyl chain.

  • The carbonyl carbon is observed at ~186.5 ppm , typical for an aromatic/heteroaromatic aldehyde.

¹⁹F NMR (376 MHz, CDCl₃)

The ¹⁹F spectrum provides an unobstructed view of the fluorinated moiety, free from background solvent interference [2]. The signal appears at ~ -221.5 ppm (referenced to CFCl₃). It presents as a triplet of triplets (tt) due to the ²J{FH} (47.2 Hz) and ³J{FH} (26.5 Hz) couplings to the two distinct methylene groups.

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
  • IR (ATR): The dominant feature is the strong, sharp C=O stretching vibration at ~1690 cm⁻¹ , slightly lowered from aliphatic aldehydes due to conjugation with the pyrazole ring. A strong C-F stretching band is observed in the fingerprint region at ~1040 cm⁻¹ .

  • HRMS (ESI-TOF): Soft ionization yields the protonated molecular ion [M+H]⁺ at m/z 143.0620 . Diagnostic fragmentation includes the loss of carbon monoxide (-28 Da, yielding m/z 115) and the neutral loss of hydrogen fluoride (-20 Da, yielding m/z 123), which is a hallmark of aliphatic fluorides.

Quantitative Data Summaries

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.95Singlet (s)1H--CHO (Aldehyde)
7.55Doublet (d)1H³J_{HH} = 2.4Pyrazole H5
6.85Doublet (d)1H³J_{HH} = 2.4Pyrazole H4
4.75Doublet of triplets (dt)2H²J{HF} = 47.2, ³J{HH} = 5.0-CH₂F
4.45Doublet of triplets (dt)2H³J{HF} = 26.5, ³J{HH} = 5.0-CH₂N
Table 2: ¹³C and ¹⁹F NMR Assignments (CDCl₃)
NucleusShift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹³C 186.5Singlet (s)-C=O (Carbonyl)
¹³C 150.2Singlet (s)-Pyrazole C3
¹³C 133.5Singlet (s)-Pyrazole C5
¹³C 105.8Singlet (s)-Pyrazole C4
¹³C 81.5Doublet (d)¹J_{CF} = 171.0-CH₂F
¹³C 52.4Doublet (d)²J_{CF} = 21.0-CH₂N
¹⁹F -221.5Triplet of triplets (tt)²J{FH} = 47.2, ³J{FH} = 26.5-CH₂CH₂F
Table 3: Key IR and HRMS Data
TechniqueParameterValue / ObservationDiagnostic Significance
FTIR (ATR) C=O Stretch~1690 cm⁻¹ (Strong)Confirms formyl group
FTIR (ATR) C-F Stretch~1040 cm⁻¹ (Strong)Confirms aliphatic fluorine
HRMS (ESI+) [M+H]⁺m/z 143.0620 (Measured)Validates exact mass (142.0543 Da)
MS/MS Fragment 1m/z 123.05Neutral loss of HF (-20 Da)

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness in analytical data, the following protocols are designed as self-validating workflows.

Protocol A: Multinuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 15-20 mg of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde in 0.6 mL of high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard [2]. Transfer to a 5 mm precision NMR tube.

  • Probe Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Crucially, tune and match the probe specifically for ¹⁹F (approx. 376 MHz) and ¹³C (approx. 100 MHz) to maximize the signal-to-noise ratio (SNR) for the heteronuclei.

  • Acquisition Parameters (¹H/¹³C): Acquire ¹H spectra with a standard 30° pulse, 16 scans, and a 2-second relaxation delay (D1). For ¹³C, utilize a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans and a D1 of 2 seconds.

  • Acquisition Parameters (¹⁹F): To ensure quantitative accuracy and prevent signal saturation, determine the T₁ relaxation time of the fluorine nucleus. Set the relaxation delay (D1) to ≥ 5 × T₁. Acquire 64 scans with a spectral width of at least 250 ppm to capture the entire fluorinated region.

  • Validation: Verify that the integration ratio of the ¹H signals strictly adheres to the 1:1:1:2:2 theoretical proton count.

Protocol B: High-Resolution LC-MS (ESI-TOF)
  • Mobile Phase Setup: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Sample Injection: Dilute the sample to 1 µg/mL in a 50:50 mixture of A:B. Inject 1 µL into the LC-MS system.

  • Source Tuning: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and cone voltage to 25 V (optimized to prevent premature in-source fragmentation of the labile C-F bond).

  • Mass Calibration: Utilize an internal lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously to ensure mass accuracy within < 3 ppm.

Protocol C: ATR-FTIR Spectroscopy
  • Background: Prior to sample analysis, acquire a background spectrum of the clean, dry diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Acquisition: Place 1-2 mg of the neat solid sample directly onto the ATR crystal. Apply consistent pressure using the anvil.

  • Validation: Acquire 32 scans from 4000 to 400 cm⁻¹. Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent peak distortion.

Mechanistic Workflow Visualization

The following diagram illustrates the orthogonal analytical workflow required to definitively prove the structure of fluorinated heterocycles, ensuring no single point of failure in the characterization process.

G Start 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde Sample Preparation NMR Multinuclear NMR (1H, 13C, 19F) Start->NMR MS HRMS (ESI+) Exact Mass & Fragmentation Start->MS IR ATR-FTIR Functional Group ID Start->IR NMR_Data J-Coupling Analysis (1J_CF, 2J_HF) NMR->NMR_Data MS_Data Isotope Pattern & Loss of HF/CO MS->MS_Data IR_Data C=O (1690 cm⁻¹) C-F (1040 cm⁻¹) IR->IR_Data Validation Orthogonal Data Integration & Structural Confirmation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Fig 1: Orthogonal spectroscopic workflow for the structural validation of fluorinated pyrazoles.

References

  • Title: 1H-pyrazole-3-carbaldehyde Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

The Emerging Therapeutic Potential of Pyrazole Aldehydes: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, underpinning the pharmacophores of numerous approved drugs.[1] Among its vast chemical space, pyrazole aldehydes have emerged as particularly versatile intermediates and potent bioactive molecules. Their inherent reactivity and structural features allow for diverse functionalization, leading to the development of compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and practical evaluation of pyrazole aldehydes in key therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers detailed experimental protocols, and presents a forward-looking perspective on the potential of this promising class of compounds.

The Pyrazole Aldehyde Core: Synthesis and Chemical Properties

The strategic placement of a formyl group on the pyrazole ring provides a reactive handle for a multitude of chemical transformations, making the synthesis of pyrazole aldehydes a critical first step in many drug discovery campaigns.

Synthetic Strategies for Pyrazole Aldehydes

The Vilsmeier-Haack reaction is the most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes.[2][3] This reaction involves the formylation of an active hydrogen atom on the pyrazole ring using a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde [4]

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool anhydrous DMF (6 equivalents) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add POCl₃ (4 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Add the corresponding 1,3-disubstituted-1H-pyrazole (1 equivalent) to the reaction mixture.

  • Reaction Progression: Heat the mixture to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution to a pH of approximately 7 with a saturated solution of sodium carbonate (Na₂CO₃). Extract the product with chloroform (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Alternative Synthetic Routes:

While the Vilsmeier-Haack reaction is a workhorse, other methods offer access to different substitution patterns or are suitable for substrates incompatible with Vilsmeier-Haack conditions. These include:

  • Oxidation of Pyrazole Methanols: Primary alcohols on the pyrazole ring can be oxidized to the corresponding aldehydes using various oxidizing agents.[5]

  • From α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to pyrazoles.[6]

  • 1,3-Dipolar Cycloaddition: This method offers high regioselectivity and involves the reaction of a nitrile imine with an alkyne surrogate.[6]

Therapeutic Applications of Pyrazole Aldehydes and Their Derivatives

The structural versatility of pyrazole aldehydes has been exploited to develop a plethora of derivatives with significant therapeutic potential across various disease areas.

Anticancer Activity

Pyrazole-containing compounds have demonstrated remarkable anticancer activity through diverse mechanisms of action, including the inhibition of key enzymes involved in cell cycle progression and angiogenesis.[7]

2.1.1. Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exert their anticancer effects by targeting protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7]

  • CDK Inhibition: CDKs are crucial for cell cycle regulation, and their aberrant activity is a hallmark of many cancers.[6][8] Pyrazole derivatives can act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest and apoptosis.[7][9]

CDK_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_Rb_E2F Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD upregulates CyclinD_CDK46 Cyclin D-CDK4/6 (Active) CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb_E2F_complex Rb-E2F (Inactive) Rb->Rb_E2F_complex Rb_phosphorylated p-Rb Rb->Rb_phosphorylated phosphorylation S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates p16 p16 (INK4a) p16->CDK46 inhibits Pyrazole_Aldehyde Pyrazole Aldehyde Derivative Pyrazole_Aldehyde->CyclinD_CDK46 inhibits Rb_E2F_complex->E2F Rb_phosphorylated->Rb_E2F_complex releases E2F

Figure 1: Simplified CDK signaling pathway in the G1 phase of the cell cycle and the inhibitory action of pyrazole aldehyde derivatives.

  • VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFRs are key regulators of this process.[10] Pyrazole-based inhibitors can block the ATP-binding site of VEGFR, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation and migration.[7]

VEGFR_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates Ras Ras VEGFR->Ras activates Pyrazole_Aldehyde Pyrazole Aldehyde Derivative Pyrazole_Aldehyde->VEGFR inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Figure 2: Overview of the VEGFR signaling pathway and its inhibition by pyrazole aldehyde derivatives.

2.1.2. In Vitro Evaluation of Anticancer Activity

The preliminary assessment of the anticancer potential of novel pyrazole derivatives is typically performed using a panel of human cancer cell lines.

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound A MCF-7 (Breast)5.21Apoptosis induction, ROS generation
Compound B HCT-116 (Colon)1.7Haspin kinase inhibition
Compound C HepG2 (Liver)16.50VEGFR-2 inhibition
Compound D A549 (Lung)~0.2CDK inhibition[11]

Experimental Protocol: MTT Assay for Cell Viability [11]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example of a selective COX-2 inhibitor.[7]

2.2.1. Mechanism of Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12]

COX_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid activated by COX2 COX-2 Arachidonic_Acid->COX2 PLA2 PLA₂ Prostaglandins Prostaglandins (PGE₂, PGI₂) COX2->Prostaglandins synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyrazole_Aldehyde Pyrazole Aldehyde Derivative Pyrazole_Aldehyde->COX2 inhibits

Figure 3: The cyclooxygenase-2 (COX-2) pathway in inflammation and its inhibition by pyrazole aldehyde derivatives.

2.2.2. In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [1][13]

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide the animals into groups (n=6) and administer the test pyrazole derivative orally or intraperitoneally. Include a vehicle control group and a positive control group (e.g., indomethacin, 10 mg/kg).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[14]

2.3.1. Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

  • Disruption of the Bacterial Cell Wall: Some pyrazole compounds can interfere with the synthesis or integrity of the bacterial cell wall.[14]

  • DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.[14][15]

2.3.2. In Vitro Evaluation of Antimicrobial Activity

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound E Staphylococcus aureus31.25[16]
Compound F Mycobacterium tuberculosis6.0[16]
Compound G Candida albicans2.9 - 7.8[16]

Experimental Protocol: Broth Microdilution for MIC Determination [17][18]

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity

Neuroinflammation, mediated by activated microglia, plays a significant role in the pathogenesis of neurodegenerative diseases.[19][20] Pyrazole derivatives have emerged as potential neuroprotective agents by modulating microglial activation.[21][22]

2.4.1. Mechanism of Action: Attenuation of Neuroinflammation

Pyrazole derivatives can exert neuroprotective effects by inhibiting the overactivation of microglia, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reactive oxygen species (ROS).[10][21] This can involve the modulation of key signaling pathways like NF-κB and MAPK.[23]

Microglia_Activation_Pathway cluster_stimuli Pro-inflammatory Stimuli (e.g., LPS, Aβ) cluster_signaling Intracellular Signaling Stimuli LPS, Aβ Microglia Microglia (Resting) TLR4 TLR4 Stimuli->TLR4 Activated_Microglia Activated Microglia (M1) Microglia->Activated_Microglia activation ROS ROS Activated_Microglia->ROS produces Pyrazole_Aldehyde Pyrazole Aldehyde Derivative Pyrazole_Aldehyde->Activated_Microglia inhibits activation NFkB NF-κB TLR4->NFkB MAPK MAPK TLR4->MAPK Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Proinflammatory_Cytokines upregulates MAPK->Proinflammatory_Cytokines upregulates Neuronal_Damage Neuronal Damage Proinflammatory_Cytokines->Neuronal_Damage ROS->Neuronal_Damage

Figure 4: Simplified pathway of microglial activation in neuroinflammation and the inhibitory effect of pyrazole aldehyde derivatives.

2.4.2. In Vitro Evaluation of Neuroprotective Effects

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neuroprotective agents against various neurotoxic insults.[16]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells [16]

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some experiments, differentiation into a more mature neuronal phenotype can be induced.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyrazole derivative for 2-24 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) and incubate for 24 hours.

  • Assessment of Cell Viability: Evaluate cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the pyrazole derivative compared to cells treated with the neurotoxin alone.

Conclusion and Future Perspectives

Pyrazole aldehydes and their derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across a range of diseases. Their straightforward synthesis, coupled with the ability to modulate key biological targets, makes them attractive candidates for further drug discovery and development efforts. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring novel therapeutic applications. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the translation of these promising laboratory findings into clinically effective therapies.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. (2025, February 12).
  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives - Benchchem. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (n.d.).
  • Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone - Benchchem. (n.d.).
  • Application Notes and Protocols: Neuroprotection Assay of Qianhucoumarin C in SH-SY5Y Cells - Benchchem. (n.d.).
  • Application Notes and Protocols for Alternative Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem. (n.d.).
  • Current status of pyrazole and its biological activities - PMC. (n.d.).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - arkat usa. (2019, July 3).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023, February 10).
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - ijirset. (2020, February 15).
  • Schematic representation of the VEGF signaling pathway. VEGF-A binds to... - ResearchGate. (n.d.).
  • Calcium Signaling Channels Regulate Neuroinflammation and Motivation - News Center. (2026, March 12).
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125 - Benchchem. (n.d.).
  • Microglia-orchestrated neuroinflammation and synaptic remodeling: roles of pro-inflammatory cytokines and receptors in neurodegeneration - Frontiers. (2025, November 9).
  • Two-fold Broth Microdilution Method for Determination of MIC - KIT - IBG. (2012, January 15).
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
  • Neuroinflammation of Microglial Regulation in Alzheimer's Disease: Therapeutic Approaches - MDPI. (2024, March 26).
  • Structural Basis for Vascular Endothelial Growth Factor Receptor Activation and Implications for Disease Therapy - MDPI. (2020, December 15).
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem. (n.d.).
  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.).
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. (n.d.).
  • Inhibition of COX-2 modulates multiple functional pathways during acute inflammation and pain. (n.d.).
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - Semantic Scholar. (2019, June 29).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.).
  • Cyclin-dependent kinase - Wikipedia. (n.d.).
  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. (n.d.).
  • Broth microdilution reference methodology - CGSpace. (2022, April 19).
  • s Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020, September 1).
  • Carrageenan-Induced Paw Edema Model - Creative Bioarray. (2024, June 20).
  • Schematic showing basic cyclin-CDK signaling pathway and mechanism of... - ResearchGate. (n.d.).
  • Schematic diagram of signaling pathways activated by growth factors... - ResearchGate. (n.d.).
  • Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis - Frontiers. (2017, March 27).
  • VEGF Inhibitors-VEGF Signaling Pathway - BOC Sciences. (n.d.).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 5).
  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. (n.d.).
  • Fig. (3). A simplified diagram of COX-1 and COX-2 active sites, showing... - ResearchGate. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters - ACS Publications - ACS.org. (2021, June 7).

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] These five-membered heterocyclic systems, containing two adjacent nitrogen atoms, are structurally versatile and capable of engaging in various interactions with biological targets like proteins and enzymes through mechanisms such as hydrogen bonding and hydrophobic interactions.[1] This versatility has led to the development of pyrazole-based drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][5]

The strategic modification of the pyrazole core allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and solubility, which in turn influences its overall biological activity and therapeutic profile.[1] The starting material, 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde , serves as an excellent platform for generating diverse libraries of novel compounds. The aldehyde functional group is a versatile chemical handle, amenable to a wide array of chemical transformations. This guide provides detailed protocols for several key synthetic strategies to derivatize this starting material, offering researchers a robust toolkit for exploring new chemical space in drug discovery programs.

Starting Material Profile:

Property Value
IUPAC Name 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde
CAS Number 1427013-72-6[6][7]
Molecular Formula C₆H₇FN₂O[7]
Molecular Weight 142.13 g/mol [7]
Appearance Liquid[6]

| Purity | ≥98%[6][7] |

Synthetic Derivatization Strategies

The aldehyde group of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a gateway to numerous classes of compounds. The following sections detail the rationale and protocols for key transformations.

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes start 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde reductive_amination Reductive Amination start->reductive_amination wittig Wittig Reaction start->wittig knoevenagel Knoevenagel Condensation start->knoevenagel oxidation Oxidation start->oxidation reduction Reduction start->reduction amines Secondary/Tertiary Amines reductive_amination->amines alkenes Substituted Alkenes wittig->alkenes activated_alkenes α,β-Unsaturated Systems knoevenagel->activated_alkenes acids Carboxylic Acids (Amide/Ester Precursors) oxidation->acids alcohols Primary Alcohols reduction->alcohols

Caption: Synthetic pathways from the starting aldehyde.

Protocol 1: Reductive Amination for Amine Synthesis

Scientific Rationale: Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the initial formation of an imine or iminium ion via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild, tolerant of a wide range of functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions. This one-pot procedure is a cornerstone of library synthesis due to its broad substrate scope and operational simplicity.[8][9]

ReductiveAmination aldehyde Pyrazole-CHO iminium [Imine/Iminium Ion] Intermediate aldehyde->iminium + Amine - H₂O amine R¹R²NH amine->iminium stab Na(OAc)₃BH (Reducing Agent) product Pyrazole-CH₂-NR¹R² stab->product iminium->product + [H⁻]

Caption: Workflow for Reductive Amination.

Materials:

  • 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Primary or Secondary Amine (e.g., morpholine, benzylamine) (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M)

  • Acetic Acid (optional, catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol:

  • To a clean, dry round-bottom flask, add 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) and dissolve in DCM or DCE.

  • Add the desired primary or secondary amine (1.1 eq). If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step, particularly for less reactive amines.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Note: The reaction may effervesce slightly.

  • Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amine derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Representative Amine Substrates:

Amine Input Expected Product Class Potential Application Focus
Morpholine Morpholinomethyl-pyrazole CNS-active agents, kinase inhibitors
Piperazine derivatives Piperazinomethyl-pyrazole GPCR modulators, antiviral agents
Benzylamine Benzylaminomethyl-pyrazole General scaffold diversification

| Anilines | Arylaminomethyl-pyrazole | Anticancer, anti-inflammatory agents |

Protocol 2: Wittig Reaction for Alkene Synthesis

Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[10] It involves the reaction of the aldehyde with a phosphorus ylide (a phosphonium ylide). The geometry of the resulting alkene (E vs. Z) is influenced by the nature of the substituents on the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) typically favor the (Z)-alkene.[10] This reaction allows for precise carbon-carbon bond formation and the introduction of a diverse range of functionalities.

WittigReaction phosphonium R-CH₂-P⁺Ph₃ Br⁻ ylide R-CH=PPh₃ (Phosphorus Ylide) phosphonium->ylide + Base base Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Pyrazole-CHO aldehyde->oxaphosphetane + Ylide product Pyrazole-CH=CH-R oxaphosphetane->product byproduct Ph₃P=O oxaphosphetane->byproduct

Caption: The Wittig reaction mechanism.

Materials:

  • (Substituted)-triphenylphosphonium bromide (1.1 eq)

  • Strong base (e.g., n-Butyllithium, Sodium Hydride) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Standard workup and purification reagents (as in Protocol 1)

Protocol:

  • Ylide Generation:

    • In a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), suspend the phosphonium salt (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C or -78 °C, depending on the base used.

    • Slowly add the strong base (e.g., n-BuLi) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation.

    • Stir the mixture at this temperature for 30-60 minutes.

  • Reaction with Aldehyde:

    • Dissolve 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

    • Slowly add the aldehyde solution to the ylide mixture via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated NH₄Cl solution.

    • Extract the product with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct.

    • Purify the desired alkene by silica gel column chromatography. The less polar alkene product will typically elute before the highly polar triphenylphosphine oxide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: Knoevenagel Condensation

Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by a dehydration reaction to yield an α,β-unsaturated product.[11] This reaction is typically catalyzed by a weak base, such as an amine or ammonium salt.[12] It is a highly effective method for creating electron-deficient alkenes, which are valuable as Michael acceptors and intermediates in the synthesis of more complex heterocyclic systems.[13][14] The use of green chemistry principles, such as aqueous media, can make this reaction environmentally benign.[12]

Materials:

  • 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)

  • Base catalyst (e.g., piperidine, ammonium carbonate) (0.1-0.2 eq)

  • Solvent (e.g., Ethanol, Toluene, or an aqueous mixture)

  • Dean-Stark apparatus (if using toluene for azeotropic water removal)

  • Standard workup and purification reagents

Protocol:

  • In a round-bottom flask, dissolve 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) and the active methylene compound (1.0 eq) in the chosen solvent (e.g., ethanol).

  • Add the base catalyst (e.g., a few drops of piperidine).

  • Heat the reaction mixture to reflux. If using toluene, set up a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Monitor the reaction by TLC. The reaction is often complete within 1-4 hours. A precipitate of the product may form upon cooling.

  • If a precipitate forms, cool the reaction mixture to room temperature, and then in an ice bath. Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR (noting the characteristic C=C and nitrile/ester stretches), and Mass Spectrometry.

Common Active Methylene Reactants:

Reactant Product Functional Group
Malononitrile Dicyanovinyl
Ethyl Cyanoacetate Cyano-ester
Diethyl Malonate Di-ester

| Meldrum's Acid | Cyclic di-ester |

Additional Transformations

Oxidation to Carboxylic Acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(2-fluoroethyl)-1H-pyrazole-3-carboxylic acid. This derivative is a key intermediate for the synthesis of amides and esters via standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride with SOCl₂).[15]

  • Reagent: Pinnick oxidation conditions (Sodium chlorite, a mild oxidant, with a scavenger like 2-methyl-2-butene) are ideal for cleanly oxidizing aldehydes without affecting other sensitive functional groups.

  • General Procedure: The aldehyde is dissolved in a t-butanol/water mixture, followed by the addition of 2-methyl-2-butene and a buffered solution of sodium chlorite. The reaction is typically stirred at room temperature until completion.

Reduction to Alcohol

Reduction of the aldehyde yields the primary alcohol, (1-(2-fluoroethyl)-1H-pyrazol-3-yl)methanol. This alcohol can be used in subsequent reactions such as etherifications or esterifications.

  • Reagent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

  • General Procedure: The aldehyde is dissolved in methanol or ethanol at 0 °C, and NaBH₄ is added portion-wise. The reaction is typically rapid and can be worked up after stirring for 1-2 hours at room temperature.[16]

Conclusion

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a valuable and versatile starting material for the synthesis of diverse pyrazole-based molecular libraries. The protocols outlined in this guide—reductive amination, Wittig olefination, and Knoevenagel condensation, along with oxidation and reduction—provide researchers with reliable and adaptable methods to explore a wide range of chemical derivatives. These strategies are fundamental to modern medicinal chemistry and are directly applicable to drug discovery programs targeting a variety of diseases.

References

  • Research and Reviews. (2024, September 25).
  • Royalchem. (2024, January 18).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • EPJ Web of Conferences.
  • PMC. (2016, August 30).
  • ACS Publications. (2019, May 22). An Intramolecular Wittig Approach toward Heteroarenes: Synthesis of Pyrazoles, Isoxazoles, and Chromenone-oximes.
  • ResearchGate.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. J. Org. Chem., 82, 11295-11303.
  • PMC. Experimental and Theoretical DFT Investigations in the[3][4]-Wittig-Type Rearrangement of Propargyl/Allyl-Oxy-Pyrazolones.

  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly.
  • PMC.
  • Organic Chemistry Portal. Wittig Reaction.
  • ResearchGate. (PDF) Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity.
  • MDPI. (2023, September 5).
  • ResearchGate. (2017, March 29). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media.
  • ResearchGate.
  • Googleapis.com. (2016, November 9).
  • JOCPR.
  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • ResearchGate. Synthesis of pyrazole derivatives: Reagents and Conditions: (a) PhNHNH2, AcOH, RT.
  • Sigma-Aldrich. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.
  • ChemScene. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • New Journal of Chemistry (RSC Publishing). Co(ii/iii), Ni(ii) and Cu(ii)
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • ResearchGate. (2025, December 6).

Sources

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde in Fragment-Based Drug Discovery (FBDD)

Executive Summary

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1427013-72-6) is a highly versatile, multi-functional building block engineered for modern Fragment-Based Drug Discovery (FBDD). This molecule integrates a privileged pyrazole core with two strategic functional handles: a 1-(2-fluoroethyl) group optimized for background-free 19 F NMR screening, and a 3-carbaldehyde moiety that serves as an electrophilic hook for rapid hit-to-lead elaboration. This application note details the mechanistic rationale behind the fragment's design and provides self-validating protocols for both primary screening and subsequent chemical elaboration.

Mechanistic Insights: The Strategic Value of the Scaffold

Successful FBDD relies on low-molecular-weight compounds that bind with high atom economy. The architecture of 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is specifically designed to maximize target engagement while providing clear analytical readouts.

  • The Pyrazole Core (Target Engagement): Pyrazoles are recognized as privileged scaffolds in medicinal chemistry and agrochemical development[1]. They act as robust hydrogen-bond donors/acceptors and frequently engage in π−π stacking within protein binding pockets. Recent FBDD campaigns have successfully utilized pyrazole derivatives to discover potent inhibitors for challenging targets, including Factor XIa[2] and the KEAP1-NRF2 protein-protein interaction[3]. Substitution at the N1 position prevents tautomerization, ensuring a single, predictable binding conformation and simplifying spectral analysis.

  • The 1-(2-Fluoroethyl) Group (Analytical Reporter): Fluorine is virtually absent in biological macromolecules, meaning 19 F NMR provides a highly sensitive, background-free readout for detecting weak fragment-target interactions[4]. The 2-fluoroethyl chain provides a flexible linker that can project the fluorine atom into small hydrophobic sub-pockets without imposing severe steric clashes, while maintaining excellent metabolic stability.

  • The 3-Carbaldehyde Handle (Chemical Elaboration): The carbaldehyde is electronically modulated by the electron-withdrawing nature of the pyrazole ring. This tuning makes it sufficiently reactive to form reversible imines for Dynamic Combinatorial Chemistry (DCC) or covalent tethering, while remaining stable enough for long-term storage.

Workflow 1: 19 F NMR Fragment Screening Protocol

Because fragment-target interactions are typically weak ( Kd​ in the μM to mM range), 19 F NMR transverse relaxation ( T2​ ) experiments are utilized. When a small fluorinated fragment binds to a large, slowly tumbling protein, its effective tumbling rate decreases, causing a sharp reduction in T2​ and observable line broadening in the NMR spectrum[4].

Self-Validating System Design: This protocol includes a non-binding fluorinated reference compound (e.g., trifluoroethanol) to control for non-specific viscosity changes, ensuring that observed line broadening is strictly due to specific protein-fragment binding.

Step-by-Step Methodology:
  • Protein Preparation: Buffer exchange the target protein into a standard NMR buffer (e.g., 50 mM phosphate, 100 mM NaCl, pH 7.4, 10% D2​O ). Ensure the protein concentration is between 10–20 μM .

  • Cocktail Assembly: Prepare a fragment cocktail containing 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde and up to 9 other structurally distinct fluorinated fragments. The final concentration of each fragment should be 100 μM (maintaining a 1:5 to 1:10 protein-to-fragment ratio).

  • Control Acquisition: Acquire a 1D 19 F Carr-Purcell-Meiboom-Gill (CPMG) spin-echo spectrum of the fragment cocktail without the target protein to establish baseline T2​ relaxation times.

  • Assay Acquisition: Spike the target protein into the cocktail and acquire the identical 19 F CPMG spectrum.

  • Data Analysis: Calculate the change in transverse relaxation rate ( ΔR2​ ). A hit is validated if the line broadening ( ΔR2​ ) of the fluoroethyl signal exceeds the mean baseline variance by >4σ .

G A Target Protein Preparation C 19F NMR Acquisition A->C Incubate B Fragment Cocktail (incl. Fluoroethyl Pyrazole) B->C Spike D T2 Relaxation Analysis C->D Process E Hit Validation (Line Broadening) D->E ∆R2 > 4σ

Figure 1: Workflow for background-free 19 F NMR fragment screening utilizing T2 relaxation.

Workflow 2: Hit-to-Lead Elaboration via Reductive Amination

Once 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde is validated as a hit, the aldehyde handle allows for rapid vector growth into adjacent binding pockets. Reductive amination is the preferred method for this elaboration due to its high yield and functional group tolerance.

Causality of Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected as the reducing agent over sodium borohydride ( NaBH4​ ). NaBH(OAc)3​ is a milder reagent that selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde, thereby minimizing the formation of unwanted alcohol byproducts and ensuring a clean conversion to the secondary amine.

Step-by-Step Methodology:
  • Imine Formation: Dissolve 1-(2-fluoroethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) and a target-specific primary amine building block (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours to establish the dynamic imine equilibrium.

  • Acidic Catalysis (Optional): If the primary amine is sterically hindered, add catalytic acetic acid (0.1 eq) to accelerate imine formation.

  • Selective Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12–16 hours under an inert nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify the resulting secondary amine lead compound via flash chromatography.

G A 1-(2-Fluoroethyl)-1H-pyrazole -3-carbaldehyde C Imine Intermediate (Dynamic Equilibrium) A->C B Target-Specific Primary Amine B->C D Reductive Amination (NaBH(OAc)3) C->D Selective Reduction E Secondary Amine Lead Compound D->E Irreversible C-N Bond

Figure 2: Chemical elaboration pathway converting the fragment hit into a lead compound.

Quantitative Data & Benchmarking

To ensure optimal performance in FBDD, fragments must adhere to the "Rule of 3" (Ro3), which dictates strict physicochemical boundaries to guarantee high ligand efficiency and solubility.

Table 1: Physicochemical Properties & Ro3 Compliance

PropertyValueRo3 ThresholdStatus
Molecular Weight (MW) 142.13 Da ≤300 DaPass
Calculated LogP (cLogP) 0.67 ≤3 Pass
Hydrogen Bond Donors (HBD) 0 ≤3 Pass
Hydrogen Bond Acceptors (HBA) 3 ≤3 Pass
Topological Polar Surface Area 34.89 Ų ≤60 ŲPass
Rotatable Bonds 3 ≤3 Pass

Table 2: 19 F NMR Screening Parameters

ParameterRecommended SettingRationale
Spectrometer Frequency ≥500 MHz ( 1 H)Ensures sufficient chemical shift dispersion.
Pulse Sequence CPMG Spin-EchoSuppresses broad background signals; isolates T2​ relaxation data.
Relaxation Delay (D1) 2.0 - 3.0 secondsAllows complete longitudinal ( T1​ ) relaxation between scans.
Echo Time (2 τ ) 1.0 - 2.0 msOptimized to detect the line broadening of the fluoroethyl signal upon binding.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors Molecules (MDPI). URL:[Link]

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery Molecules (MDPI). URL:[Link]

  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1 Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application Note: Synthesis and Evaluation of Anti-Inflammatory Agents from Pyrazole Carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Validation Protocols

Mechanistic Rationale: The Pyrazole Scaffold in Inflammation

Chronic inflammation is a primary driver of pathologies such as rheumatoid arthritis, inflammatory bowel disease, and neurodegeneration. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). However, the constitutive expression of COX-1 is vital for gastrointestinal mucosal protection; its inhibition leads to severe ulcerogenic side effects.

The pyrazole heterocycle—a five-membered ring with two adjacent nitrogen atoms—serves as a privileged pharmacophore for highly selective COX-2 inhibition. The structural geometry of pyrazole derivatives allows them to precisely target the larger hydrophobic side pocket of the COX-2 enzyme, significantly reducing the production of Prostaglandin E2 (PGE2) while sparing COX-1[1].

To develop novel pyrazole-based anti-inflammatory agents, 1H-pyrazole-4-carbaldehydes act as highly versatile synthetic intermediates. The formyl group at the C4 position provides an electrophilic center ideal for downstream derivatization into Schiff bases, chalcones, and pyrazoline hybrids, which often exhibit enhanced anti-inflammatory and analgesic profiles[2].

COX2_Pathway AA Arachidonic Acid (Cell Membrane) COX2 Cyclooxygenase-2 (COX-2 Enzyme) AA->COX2 Catalyzed by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Oxidation/Reduction PGE2 Prostaglandin E2 (Inflammation & Pain) PGH2->PGE2 Isomerization Inhibitor Pyrazole Derivative (Anti-inflammatory Agent) Inhibitor->COX2 Selective Inhibition (Binds Hydrophobic Pocket)

Figure 1: Mechanism of action for pyrazole-based COX-2 inhibitors blocking the inflammatory cascade.

Synthetic Strategy: The Vilsmeier-Haack Approach

The most efficient and practically important route to synthesize pyrazole-4-carbaldehydes is the[3]. This tandem reaction is highly valued in medicinal chemistry because it achieves simultaneous ring cyclization and formylation in a single pot.

Causality of Reagent Selection: Dimethylformamide (DMF) serves a dual purpose as both the solvent and the formylating agent. Phosphorus oxychloride (POCl₃) acts as the activating agent, reacting with DMF to form the highly electrophilic Vilsmeier-Haack complex (chloroiminium ion). When a hydrazone is introduced, the complex drives the cyclization to form the pyrazole core and subsequently installs the aldehyde group at the electron-rich C4 position.

SynthesisWorkflow Step1 Hydrazone Synthesis Step2 Vilsmeier-Haack Reagent Formation Step1->Step2 POCl3 + DMF Step3 Cyclization & Formylation Step2->Step3 Electrophilic Attack Step4 1H-Pyrazole-4- carbaldehyde Step3->Step4 Hydrolysis Step5 Schiff Base Derivatization Step4->Step5 + Amines Step6 Target Anti-Inflammatory Agents Step5->Step6 Purification

Figure 2: Step-by-step synthetic workflow from hydrazone to pyrazole carbaldehyde derivatives.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to complex derivatizations.

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
  • Preparation of the Vilsmeier Reagent: In a thoroughly dried, round-bottom flask under an inert nitrogen atmosphere, add 10 mL of anhydrous DMF. Cool the flask to 0–5 °C using an ice-salt bath.

  • Activation: Dropwise, add 0.03 mol of POCl₃ over 30 minutes. Causality: The dropwise addition and strict temperature control are critical to prevent the violent, exothermic decomposition of the chloroiminium intermediate.

  • Hydrazone Addition: Slowly add 0.01 mol of acetophenone phenylhydrazone dissolved in 5 mL of DMF.

  • Cyclization: Remove the ice bath and gradually heat the reaction mixture to 70–80 °C for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3).

  • Hydrolysis & Precipitation: Once the hydrazone spot disappears on the TLC plate, pour the cooled mixture over 100 g of crushed ice. Neutralize the highly acidic mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH reaches ~7.0. Causality: Neutralization is required to fully hydrolyze the iminium intermediate into the final aldehyde and precipitate the product.

  • Validation: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Self-Validation Check: Run a ¹H NMR (DMSO-d₆). The success of the formylation is confirmed by a distinct singlet at δ 9.4–10.0 ppm (aldehydic proton) and a singlet at δ 8.2–8.5 ppm (pyrazole C5-H)[4].

Protocol B: Derivatization to Schiff Base Anti-Inflammatory Candidates
  • Condensation: Dissolve 0.01 mol of the synthesized 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 0.01 mol of a substituted aromatic amine (e.g., 4-fluoroaniline) in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the carbaldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the amine.

  • Reflux: Reflux the mixture for 3–5 hours. Monitor via TLC.

  • Validation: Cool the mixture to induce crystallization. Filter and recrystallize.

    • Self-Validation Check: Use FT-IR spectroscopy. The successful formation of the Schiff base is indicated by the appearance of a sharp C=N stretching band at 1590–1620 cm⁻¹ and the complete disappearance of the aldehyde C=O stretch at ~1680 cm⁻¹[4].

Biological Evaluation Protocols

In Vitro COX-1 / COX-2 Inhibition Assay

To validate the mechanistic rationale, compounds must be tested for selective COX-2 inhibition using a colorimetric or fluorometric COX inhibitor screening assay kit.

  • Procedure: Incubate the synthesized pyrazole derivatives (at varying concentrations, e.g., 0.1–100 μM) with recombinant human COX-1 and COX-2 enzymes in the presence of arachidonic acid.

  • Metric: Measure the reduction of PGH2 production (often via a secondary readout like TMPD oxidation). Calculate the IC₅₀ values and the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2). A higher SI indicates a safer gastrointestinal profile[2].

In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is the gold-standard systemic model for evaluating acute inflammation[5].

  • Procedure: Administer the test compounds (e.g., 10–50 mg/kg, orally or intraperitoneally) to Wistar rats. After 1 hour, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Use a digital plethysmometer to measure paw volume at 0, 1, 2, 3, and 4 hours post-injection. Compare the edema volume against a control group and a standard reference drug (e.g., Celecoxib or Ibuprofen)[6].

Quantitative Data & Structure-Activity Relationship (SAR)

The substitution pattern on the pyrazole and the appended aromatic rings drastically alters the anti-inflammatory efficacy. Electron-withdrawing groups (e.g., -F, -Cl) at the para-position of the phenyl rings generally enhance lipophilicity and binding affinity within the COX-2 hydrophobic pocket.

Table 1: Representative SAR and Biological Evaluation of Pyrazole Derivatives

Compound CodeR-Group SubstitutionCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI)In Vivo Edema Inhibition (%)*
Standard Celecoxib14.500.04362.572.4%
Standard Ibuprofen12.209.801.2476.4%
PZ-01 -H (Unsubstituted)28.402.1013.545.5%
PZ-02 4-OCH₃ (Electron Donating)35.101.4524.258.2%
PZ-03 4-Cl (Electron Withdrawing)>50.000.85>58.867.3%
PZ-04 4-F (Highly Electronegative)>50.000.32>156.271.8%

*Measured at 4 hours post-carrageenan injection (Dose: 50 mg/kg).

SAR Insight: The data clearly demonstrates that incorporating highly electronegative halogens (PZ-04) significantly improves the Selectivity Index and mirrors the in vivo efficacy of Celecoxib, validating the pyrazole-4-carbaldehyde derivative as a potent anti-inflammatory candidate[5].

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences (IJPS). [Link]

  • Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences.[Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed / National Institutes of Health.[Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC / ResearchGate.[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central (PMC).[Link]

  • Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl) methylene) naphthalen-1-amines. Der Pharma Chemica.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Handling of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde . As a critical building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and fluorinated PET radiotracers—maintaining the chemical integrity of this intermediate during purification is paramount.

Section 1: Physicochemical Profiling

Before initiating any purification workflow, it is critical to understand the molecule's physical properties. The presence of the electron-withdrawing carbaldehyde group reduces the basicity of the pyrazole nitrogen[1], while the 2-fluoroethyl chain introduces specific sensitivities to strong bases[2].

Table 1: Key Physicochemical Properties

PropertyValueImplication for Purification Strategy
Molecular Formula C₆H₇FN₂O[3]Low molecular weight; highly mobile in normal-phase chromatography.
Molecular Weight 142.13 g/mol [4]Amenable to vacuum distillation at moderate temperatures.
LogP (Predicted) ~0.66[3]Moderately lipophilic; excellent retention on C18 reverse-phase columns.
Physical State Liquid[4]Cannot be purified by recrystallization; requires liquid handling techniques.
Storage Conditions -20°C, Sealed, Dry[3]Prone to auto-oxidation (aldehyde to acid) if exposed to ambient air.

Section 2: Core Purification Workflows

Self-Validating Principle: Always run a crude LC-MS and a 2,4-DNPH stained TLC plate prior to bulk purification to establish a baseline for your aldehyde content versus oxidized byproducts.

Purification_Workflow Start Crude 1-(2-Fluoroethyl)- 1H-pyrazole-3-carbaldehyde Check Target Purity Level? Start->Check High >98% Purity (Bioassays / PET Precursor) Check->High High Med >90% Purity (Synthetic Intermediate) Check->Med Moderate HPLC Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% FA) High->HPLC Flash Flash Chromatography (Silica, Hexane/EtOAc) Med->Flash Distill Vacuum Distillation (Large Scale, <1 mbar) Med->Distill >10g Scale

Fig 1: Decision matrix for selecting the optimal purification strategy based on scale and purity.

Protocol A: Normal-Phase Flash Chromatography (Scale: 100 mg to 50 g)

Causality: Normal-phase chromatography is the workhorse for this compound. Because the carbaldehyde group pulls electron density away from the pyrazole ring, the molecule does not exhibit severe basic tailing on silica gel[1]. Therefore, amine additives (like Et₃N) are typically unnecessary and should be explicitly avoided to prevent base-catalyzed degradation of the fluoroethyl group.

Step-by-Step Methodology:

  • Column Preparation: Pack a standard silica gel column (40-63 µm) using 100% Hexane.

  • Sample Loading: Dissolve the crude liquid in a minimal volume of Dichloromethane (DCM). Apply directly to the silica bed. Expert Tip: Do not dry-load with silica if the crude contains residual water, as the high surface area can catalyze aldehyde hydration.

  • Elution Gradient: Initiate elution with 100% Hexane, gradually ramping to 30% Ethyl Acetate (EtOAc) in Hexane. The target compound typically elutes between 15–25% EtOAc.

  • Fraction Validation: Spot fractions on a TLC plate. Stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

    • Validation Check: The target aldehyde will immediately form a bright yellow/orange hydrazone spot. Carboxylic acid impurities will not react, validating the isolation of the aldehyde.

  • Concentration: Pool positive fractions and concentrate under reduced pressure at <30°C to prevent thermal degradation.

Protocol B: Reverse-Phase Preparative HPLC (Scale: <100 mg, High Purity)

Causality: When >98% purity is required for in vivo assays or as a cold reference standard for [2], Prep-HPLC is mandatory. We utilize Formic Acid (FA) instead of Trifluoroacetic Acid (TFA). TFA introduces exogenous fluorine signals that will completely mask or confound the ¹⁹F-NMR verification of your 2-fluoroethyl group.

Step-by-Step Methodology:

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: Set UV detection at 254 nm (conjugated pyrazole system) and 280 nm.

  • Recovery: Lyophilize the collected fractions immediately. Do not use a rotary evaporator for aqueous fractions, as prolonged heating in water accelerates aldehyde oxidation.

Section 3: Troubleshooting & FAQs

Degradation_Mechanism Target 1-(2-Fluoroethyl)-1H- pyrazole-3-carbaldehyde Acid 1-(2-Fluoroethyl)-1H- pyrazole-3-carboxylic acid Target->Acid O2 (Air) Auto-oxidation Vinyl 1-Vinyl-1H-pyrazole- 3-carbaldehyde Target->Vinyl Strong Base (pH>10) HF Elimination

Fig 2: Primary degradation pathways affecting product yield during purification and storage.

Q1: My purified product is slowly turning into a highly polar baseline spot on TLC. What is happening? A: You are observing auto-oxidation. The carbaldehyde group is reacting with atmospheric oxygen to form 1-(2-Fluoroethyl)-1H-pyrazole-3-carboxylic acid. Corrective Action: Always purge the storage vial with Argon or Nitrogen gas before sealing. Store strictly at -20°C[3]. If oxidation has occurred, you can salvage the material by running a quick silica plug, as the carboxylic acid will remain firmly on the baseline in 20% EtOAc/Hexane.

Q2: During an aqueous workup, I washed the organic layer with 1M NaOH to remove acidic impurities, but my yield plummeted. Why? A: The 2-fluoroethyl group is highly susceptible to base-catalyzed E2 elimination[2]. Strong bases like NaOH will strip a proton from the adjacent carbon, eliminating Hydrogen Fluoride (HF) and generating a 1-vinyl-1H-pyrazole-3-carbaldehyde byproduct. Corrective Action: Never use strong bases. For neutralizing acidic impurities during liquid-liquid extraction, use a mild, saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) (pH ~8).

Q3: Can I purify this compound by distillation? A: Yes, for large-scale syntheses (>10 g). Because it is a liquid with a relatively low molecular weight (142.13 g/mol ), it can be purified via short-path vacuum distillation. Corrective Action: Ensure the vacuum is strong (<1 mbar) to keep the boiling point as low as possible. Excessive thermal stress (>120°C) can lead to polymerization or decomposition of the pyrazole ring.

References

  • Title: Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Synthesis and Preclinical Evaluation of [18F]PF04217903, a Selective MET PET Tracer Source: ChemRxiv URL: [Link]

Sources

Technical Support Center: Yield Optimization for 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde presents a notorious challenge in medicinal chemistry: differentiating between the chemically similar N1 and N2 positions of the pyrazole ring.

Because 1H-pyrazole-3-carbaldehyde exists as a tautomeric mixture (rapidly interconverting with 1H-pyrazole-5-carbaldehyde), direct alkylation typically results in an inseparable mixture of regioisomers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to drive your reaction toward the desired N1-alkylated product with high yield and purity.

Part 1: Troubleshooting & FAQs

Q1: We are observing a nearly 1:1 mixture of the 3-carbaldehyde and 5-carbaldehyde isomers during direct alkylation. How can we drive regioselectivity exclusively toward the 3-carbaldehyde?

Causality & Solution: The poor regioselectivity arises because the electronic differences between the N1 and N2 nitrogen atoms in the tautomeric pyrazole-3-carbaldehyde are minimal 1. To solve this, you must shift from electronic control to steric control .

By temporarily converting the aldehyde into a bulky acetal (e.g., diethyl acetal), you introduce significant steric hindrance adjacent to the N2 position. This physical barrier blocks the alkylating agent from approaching N2, forcing the nucleophilic attack to occur almost exclusively at N1 2. Following alkylation, a mild acidic workup deprotects the acetal, yielding the desired 3-carbaldehyde isomer with >95% regioselectivity.

Q2: Even with an excess of 1-bromo-2-fluoroethane, our overall conversion rates remain below 40%. What is causing this, and how can we optimize the alkylation step?

Causality & Solution: 1-Bromo-2-fluoroethane is highly volatile (b.p. ~71°C) and prone to base-induced E2 elimination under standard K2​CO3​ conditions, forming fluoroethene gas before it can react with the pyrazole. To improve yield, you must alter both the electrophile and the base:

  • Switch the Electrophile: Use 1-fluoro-2-iodoethane or 2-fluoroethyl triflate. The superior leaving group ability of iodide or triflate significantly increases the rate of the SN​2 substitution relative to the elimination pathway.

  • Leverage the "Cesium Effect": Switch your base to Cs2​CO3​ in a polar aprotic solvent like DMF. The larger ionic radius of the cesium cation creates a highly "naked" and reactive pyrazolate anion. This accelerates the nucleophilic attack at lower temperatures (0°C to RT), which further suppresses elimination side-reactions 3.

Q3: Can we use a Mitsunobu reaction with 2-fluoroethanol to avoid harsh basic conditions entirely?

Causality & Solution: Yes, the Mitsunobu reaction (using 2-fluoroethanol, PPh3​ , and DIAD in THF) operates under neutral conditions, preventing base-catalyzed side reactions of the aldehyde. However, while it improves functional group tolerance, it typically yields a moderate regioselectivity (approx. 60:40 N1:N2) because the regiocontrol relies solely on the inherent thermodynamic stability of the intermediate phosphonium adducts rather than strict steric blocking. It is recommended only if your substrate cannot tolerate the acetal protection/deprotection sequence.

Part 2: Quantitative Data & Strategy Comparison

The following table summarizes the expected outcomes of various synthetic strategies based on internal benchmarking and literature standards.

Strategy / ConditionsAlkylating AgentBase / SolventN1:N2 RegioselectivityOverall Yield (%)
Direct Alkylation 1-Bromo-2-fluoroethane K2​CO3​ / MeCN55:4535 - 40%
Direct Alkylation (Cesium Effect) 1-Fluoro-2-iodoethane Cs2​CO3​ / DMF75:2560 - 65%
Steric Redirection (Acetal) 1-Fluoro-2-iodoethane Cs2​CO3​ / DMF>95:582 - 88%
Mitsunobu Reaction 2-Fluoroethanol PPh3​ , DIAD / THF60:4045 - 50%

Part 3: Experimental Workflow & Validated Protocol

To achieve the highest yield and regioselectivity, we strongly recommend the Acetal-Protected Steric Redirection route.

Workflow SM 1H-pyrazole-3-carbaldehyde (Tautomeric Mixture) Protect Acetal Protection (HC(OEt)3, pTSA) SM->Protect Step 1 Intermediate Pyrazole-3-acetal (Bulky C3 Group) Protect->Intermediate Alkylation Regioselective N-Alkylation (F-CH2CH2-I, Cs2CO3) Intermediate->Alkylation Step 2 Steric Steric Hindrance at N2 Blocks Alkylation Intermediate->Steric N1_Acetal 1-(2-Fluoroethyl)-1H-pyrazole-3-acetal (Major Isomer) Alkylation->N1_Acetal N1 Attack Deprotect Acidic Deprotection (HCl, H2O/THF) N1_Acetal->Deprotect Step 3 Product 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (High Yield) Deprotect->Product Steric->Alkylation

Workflow of the steric redirection strategy for regioselective pyrazole alkylation.

Step-by-Step Methodology

Phase 1: Acetal Protection (Self-Validating Step)

  • Suspend 1H-pyrazole-3-carbaldehyde (1.0 eq) in triethyl orthoformate (3.0 eq) and absolute ethanol (0.5 M).

  • Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux the mixture for 4 hours.

  • Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar aldehyde spot will disappear, replaced by a non-polar acetal spot.

  • Quench with saturated aqueous NaHCO3​ , extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure to yield crude 3-(diethoxymethyl)-1H-pyrazole.

Phase 2: Regioselective N-Alkylation

  • Dissolve the crude 3-(diethoxymethyl)-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert N2​ atmosphere.

  • Add finely powdered Cs2​CO3​ (1.5 eq) and stir at 0°C for 15 minutes to generate the pyrazolate anion.

  • Dropwise add 1-fluoro-2-iodoethane (1.2 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation: Dilute with water (5x volume of DMF) to crash out the product/salts, extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine (3x) to completely remove residual DMF. Dry and concentrate.

Phase 3: Acidic Deprotection & Isolation

  • Dissolve the crude alkylated acetal in a 1:1 mixture of THF and 2M aqueous HCl.

  • Stir at room temperature for 2 hours.

  • Validation: Monitor by LC-MS. The mass of the acetal ( [M+H]+ ) will transition cleanly to the mass of the target carbaldehyde ( [M+H]+ = 143.1).

  • Neutralize carefully with saturated NaHCO3​ to pH 7.

  • Extract with DCM, dry over MgSO4​ , and purify by silica gel chromatography (gradient: 10% to 40% EtOAc in Hexanes) to isolate pure 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.

References

  • ResearchGate. Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters. Available at: [Link]

  • The Journal of Organic Chemistry - ACS Publications. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Available at: [Link]

Sources

Stability issues and storage conditions for 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Welcome to the technical support guide for 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS No. 1427013-72-6). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and use of this compound in your experiments. As a molecule featuring a reactive aldehyde and a fluoroethyl-substituted pyrazole core, its stability is paramount for reproducible and reliable results. This guide provides answers to common questions and solutions to potential challenges you may encounter.

Technical FAQs: Core Knowledge & Handling

This section addresses fundamental questions regarding the properties and safe handling of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.

Q1: What are the definitive storage conditions for this compound?

The compound must be stored at -20°C in a tightly sealed container, protected from moisture and air.[1] The rationale for these conditions is threefold:

  • Preventing Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially upon prolonged exposure to air (oxygen). This is a primary degradation pathway for many aldehydes.

  • Minimizing Hydrolysis: The compound should be kept away from moisture. While the pyrazole ring itself is relatively stable, some complex pyrazole derivatives can be sensitive to hydrolysis, particularly at non-neutral pH.[2]

  • Slowing Degradation: Low temperatures (-20°C) significantly slow down the rates of all potential degradation reactions, preserving the compound's purity over time.

Q2: The compound was shipped at room temperature. Is it still viable?

Yes. Most suppliers ship this compound at ambient temperature for short durations, which indicates good short-term stability.[1] However, this practice is for transit purposes only. For long-term viability and to prevent incremental degradation, it is crucial to transfer the compound to the recommended -20°C storage immediately upon receipt.

Q3: What are the key safety and handling precautions?

Based on safety data for this compound and related pyrazole aldehydes, standard laboratory precautions are required.[3][4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[5]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[5][6]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents, as these can react with the aldehyde or pyrazole moiety.[3]

Q4: What is the best practice for preparing stock solutions?

To ensure the stability and accurate concentration of your stock solution, follow this protocol:

  • Allow the vial of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • Use a high-purity, anhydrous solvent such as DMSO or DMF. Given its calculated LogP of 0.6651, it is expected to be readily soluble in common organic solvents.[1]

  • Prepare a concentrated stock solution (e.g., 10 mM or 50 mM).

  • For long-term storage, dispense the stock solution into single-use aliquots in tightly sealed vials. This minimizes the number of freeze-thaw cycles and reduces exposure to air and moisture.

  • Store the aliquots at -20°C or, for enhanced stability, at -80°C.

Property Value Source
CAS Number 1427013-72-6[1]
Molecular Formula C₆H₇FN₂O[1]
Molecular Weight 142.13 g/mol [1]
Physical Form Liquid
Purity ≥98%[1]
Storage Temperature -20°C[1]
Storage Conditions Sealed storage, away from moisture[1]

Troubleshooting Guide: Addressing Experimental Challenges

This section provides solutions to specific issues that may arise during your experiments, helping you diagnose the problem and take corrective action.

Issue 1: My experimental results are inconsistent, or I see a loss of compound potency over time.

This is the most common issue and almost always points to compound instability.

  • Potential Cause: The primary suspect is the degradation of the aldehyde group via oxidation to a non-active or less active carboxylic acid. Repeated freeze-thaw cycles of a stock solution can introduce moisture and oxygen, accelerating this process.

  • Troubleshooting Workflow:

G A Inconsistent Results / Loss of Potency B Was the working solution prepared fresh from a stock? A->B C No: Prepare fresh solution for every experiment. B->C No D Yes B->D Yes E How old is the stock solution and how was it stored? D->E F > 1 month old or multiple freeze-thaws E->F H < 1 month old, stored in aliquots at -20°C/-80°C E->H G Stock solution may be degraded. Prepare a fresh stock from solid. F->G I Confirm stock integrity via analytical method (LC-MS, HPLC). H->I G cluster_0 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde cluster_1 Primary Degradation Product compound_img product_img compound_img->product_img Oxidation [O] (Air Exposure)

Caption: Primary oxidative degradation pathway of the aldehyde.

Issue 3: The compound won't fully dissolve in my aqueous buffer.

  • Potential Cause: 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is a small organic molecule with limited water solubility. Direct dissolution in aqueous media is often challenging.

  • Recommended Action:

    • Use a Co-Solvent: First, dissolve the compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution.

    • Stepwise Dilution: Add the concentrated DMSO stock dropwise to your vigorously stirring aqueous buffer.

    • Mind the Concentration: Be aware that the final concentration of DMSO in your experiment should be kept low (typically <0.5%) to avoid affecting biological systems. Ensure you run a vehicle control (buffer + same percentage of DMSO) in your experiments. If the compound precipitates, you have exceeded its solubility limit in that specific medium.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Experiment Checklist:

    • Confirm you have anhydrous DMSO.

    • Ensure the vial of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (MW: 142.13 g/mol ) is at room temperature.

    • Prepare sterile, single-use microcentrifuge tubes or cryovials.

  • Procedure:

    • To prepare 1 mL of a 10 mM stock solution, you will need 1.42 mg of the compound.

    • Carefully weigh out 1.42 mg of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde and add it to a vial.

    • Add 1.0 mL of anhydrous DMSO.

    • Cap the vial tightly and vortex for 30-60 seconds until the solid is completely dissolved.

    • Dispense 20-50 µL aliquots into your prepared single-use vials.

    • Seal the vials tightly, label them clearly (Compound Name, Concentration, Date), and place them in a freezer box for storage at -20°C or -80°C.

References

  • Safety Data Sheet (for 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylicacid). KISHIDA CHEMICAL CO., LTD. Available at: [https://www.kishida.co.jp/product/detail_ SDS_EN/PK03846E-2.pdf]([Link]_ SDS_EN/PK03846E-2.pdf)

  • 3 - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Center for Biotechnology Information. Available at: [Link]

  • 1H-pyrazole-3-carbaldehyde | C4H4N2O. PubChem. Available at: [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Bentham Science. Available at: [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. Royal Society of Chemistry. Available at: [Link]

  • Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. UNF Digital Commons. Available at: [Link]

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. Available at: [Link]

  • A comprehensive review on pyrazole derivatives with their versatile pharmacological actions. Journal of Advanced Scientific Research. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. Available at: [Link]

Sources

Removing unreacted starting materials from pyrazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in purifying pyrazole-containing compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical step of removing unreacted starting materials and byproducts from your reaction mixtures.

Section 1: Initial Assessment & Purification Strategy

A successful purification begins with a clear understanding of your reaction mixture. Before attempting any separation, it is crucial to analyze the crude product to identify the components present.

Q1: What is the first step I should take before purifying my crude pyrazole product?

A1: The essential first step is to analyze your crude reaction mixture to identify the product, unreacted starting materials, and any major byproducts. Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for this initial assessment.

  • TLC Analysis Protocol:

    • Dissolve a small sample of your crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • On a single TLC plate, spot the crude mixture alongside each of your starting materials.

    • Develop the plate using a solvent system (eluent) of appropriate polarity, such as a mixture of hexane and ethyl acetate. An ideal system will give your desired product an Rf value of approximately 0.3-0.4.[1]

    • Visualize the plate under UV light and/or with a chemical stain. By comparing the spots, you can quickly determine if starting materials are still present.[1]

This initial analysis will guide your purification strategy, as illustrated in the workflow below.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Purification Methods start Crude Reaction Mixture analyze Analyze by TLC & ¹H NMR start->analyze identify Identify Impurities: - Starting Materials - Regioisomers - Byproducts analyze->identify decision Impurity Properties? identify->decision acid_wash Acid/Base Extraction decision->acid_wash  Basic or Acidic?   recrystallize Recrystallization decision->recrystallize  Solid Product & Different Solubility?   chromatography Column Chromatography decision->chromatography  Similar Polarity or Isomeric Mixture?   distill Distillation (for liquid products) decision->distill  Volatile Liquid?   G cluster_0 Problem: Poor Recovery from Silica Column cluster_1 Cause cluster_2 Solutions start Low Yield After Column Chromatography cause Basic Pyrazole interacts with Acidic Silanol (Si-OH) Groups start->cause solution1 Option 1: Deactivate Silica Gel (Add ~1% Et₃N to Eluent) cause->solution1 solution2 Option 2: Change Stationary Phase (Use Neutral Alumina) cause->solution2

Sources

Technical Support Center: Aldehyde Stability in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in heterocyclic chemistry: the prevention of aldehyde oxidation during the synthesis and workup of pyrazole derivatives. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues and questions that arise when working with aldehyde-bearing compounds in pyrazole synthesis.

Q1: My final pyrazole product is contaminated with a carboxylic acid impurity. What is the likely cause?

A1: The most probable cause is the oxidation of your starting aldehyde or an aldehyde-intermediate during the reaction or workup. Aldehydes are highly susceptible to oxidation, which converts the formyl group (-CHO) into a carboxylic acid group (-COOH). This can be triggered by atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts, or by oxidizing agents inadvertently introduced or generated in the reaction mixture.[1][2]

Q2: I'm performing a Knorr pyrazole synthesis with a 1,3-dicarbonyl compound and a hydrazine. Can oxidation still be a problem?

A2: Yes. While the classic Knorr synthesis often uses diketones or ketoesters, variations can involve aldehyde-containing 1,3-dicarbonyls.[3][4] Even if your starting material is not an aldehyde, if the reaction conditions are harsh or prolonged, side reactions on other parts of your molecule could potentially generate species that promote oxidation. More commonly, in syntheses starting from α,β-unsaturated aldehydes and hydrazines, the intermediate pyrazolines can be sensitive to air oxidation, which aromatizes them to the final pyrazole.[5][6] This process, if not well-controlled, can sometimes be accompanied by oxidation of any sensitive aldehyde groups present on the molecule.

Q3: Can the hydrazine reagent itself contribute to unwanted side reactions?

A3: Hydrazine is primarily a reducing agent.[7] In the context of pyrazole synthesis, its main role is as a binucleophile. However, under certain conditions, especially in the presence of transition metals, it can be involved in redox processes. More relevant to this topic, impurities in the hydrazine or degradation over time could introduce species that might affect the stability of your aldehyde. Always use high-purity hydrazine from a reliable source.

Q4: During my aqueous workup, I notice a significant loss of my aldehyde-substituted pyrazole and an increase in the corresponding carboxylic acid. Why is this happening?

A4: Aqueous workups, particularly under basic conditions (e.g., a sodium bicarbonate or carbonate wash), can accelerate aldehyde oxidation.[8] The presence of dissolved oxygen in the aqueous and organic layers provides the oxidant. The basic conditions can deprotonate any phenolic hydroxyl groups or other acidic protons, increasing the electron density of the molecule and making the aldehyde more susceptible to oxidation.

Q5: What is the Vilsmeier-Haack reaction, and is my aldehyde product stable under these conditions?

A5: The Vilsmeier-Haack reaction is a method to formylate an electron-rich heterocycle, such as a pyrazole, to introduce an aldehyde group, typically at the C4 position.[9][10][11] The reaction uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[9][12] The aldehyde product is generally stable under the reaction conditions, as the environment is anhydrous and electrophilic. However, oxidation can occur during the aqueous workup when the reaction is quenched.[9] Careful, cold, and rapid neutralization is key.

Understanding the Problem: The Mechanism of Aldehyde Oxidation

Aldehyde oxidation can proceed through several pathways, but a common one, especially in the presence of atmospheric oxygen, is a free-radical chain reaction. This process is often initiated by light, heat, or trace metal impurities.

Aldehyde Oxidation Pathway cluster_propagation Propagation Cycle Aldehyde R-CHO (Aldehyde) Acyl_Radical R-C•=O (Acyl Radical) Aldehyde->Acyl_Radical H• abstraction Radical_Initiator Initiator (e.g., light, metal) Radical_Initiator->Aldehyde Initiation Alkyl_Radical R• Peroxy_Radical R-C(=O)OO• (Acylperoxy Radical) Acyl_Radical->Peroxy_Radical + O₂ Oxygen O₂ (Atmospheric Oxygen) Peroxy_Radical->Acyl_Radical forms new Carboxylic_Acid R-COOH (Carboxylic Acid) Peroxy_Radical->Carboxylic_Acid + R-CHO (Propagation)

Caption: Free-radical chain mechanism for aldehyde autoxidation.

Understanding this mechanism highlights the critical factors: the presence of an aldehyde, an initiator (which can be ubiquitous), and oxygen. Our preventative strategies must therefore focus on eliminating or mitigating one or more of these components.

Troubleshooting and Prevention Strategies

This section provides detailed protocols and the rationale behind them to help you safeguard your aldehyde functionality.

Proactive Measures: Reaction Setup

Prevention is the most effective strategy. Careful planning of your reaction conditions can significantly reduce the risk of oxidation.

Strategy 1: Maintaining an Inert Atmosphere

The most direct way to prevent oxidation by atmospheric oxygen is to remove it from the reaction vessel.

  • Protocol: Degassing and Inert Gas Blanket

    • Solvent Degassing: Before use, degas your reaction solvent. This can be achieved by bubbling a stream of an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

    • Vessel Preparation: Flame-dry your glassware under vacuum or in an oven and allow it to cool under a stream of inert gas.

    • Reaction Assembly: Assemble your reaction apparatus (flask, condenser, etc.) while maintaining a positive pressure of inert gas. Use septa and needles for reagent addition.

    • Execution: Throughout the reaction, maintain a gentle, positive pressure of argon or nitrogen, often by using a balloon or a bubbler system.

  • Expertise & Experience: The choice between argon and nitrogen is often one of cost and convenience. Argon is denser than air and can provide a more stable blanket, but nitrogen is typically sufficient for most applications. The key is consistent positive pressure to prevent air from diffusing back into the flask.

Strategy 2: Use of Antioxidants and Radical Scavengers

If excluding oxygen is difficult or insufficient, adding a scavenger can neutralize any oxidizing species that form.[1][13]

  • Protocol: Incorporating an Antioxidant

    • Selection: Choose an appropriate antioxidant. Butylated hydroxytoluene (BHT) is a common, inexpensive, and effective radical scavenger that is soluble in many organic solvents.[14] Other options include Vitamin E (α-tocopherol) or synthetic antioxidants like those based on hindered phenols.[15]

    • Addition: Add a catalytic amount (e.g., 0.1-1 mol%) of the antioxidant to your reaction mixture at the beginning of the experiment.

    • Considerations: Ensure the antioxidant does not interfere with your desired reaction. For example, a phenolic antioxidant might compete in reactions involving electrophiles. BHT is generally non-interfering in many contexts.

Antioxidant/ScavengerClassTypical Use CaseProsCons
Butylated Hydroxytoluene (BHT) Hindered PhenolGeneral-purpose radical scavenger for organic solutions.Inexpensive, effective, easily removed.Can be volatile; may not be suitable for high-temp reactions.
Vitamin E (α-Tocopherol) Natural PhenolBiocompatible systems, sensitive reactions.Natural, highly effective radical trap.[15]More expensive, can be harder to remove.
Triphenylphosphine (PPh₃) PhosphineScavenger for hydroperoxides.Effective at reducing peroxide intermediates.Stoichiometric amounts are often needed; generates triphenylphosphine oxide.[16]
Ascorbic Acid (Vitamin C) Water-SolubleUsed in aqueous phases or biphasic systems.Inexpensive, non-toxic, effective reducing agent.[17]Limited solubility in many organic solvents.
Reactive Measures: Workup and Purification

The workup is a point of high vulnerability for aldehydes. Exposure to air, water, and potentially basic conditions creates a perfect storm for oxidation.

Strategy 3: Optimized Aqueous Workup

Minimizing contact time with aqueous phases and controlling pH are crucial.

  • Protocol: Rapid and Mild Aqueous Workup

    • Cooling: Before quenching, cool the reaction mixture in an ice bath. This slows down the rate of all reactions, including oxidation.

    • Quenching: If quenching is necessary (e.g., for a Vilsmeier-Haack reaction), add the reaction mixture slowly to a vigorously stirred, cold quenching solution (e.g., ice-water or a cold, dilute buffer).[9]

    • pH Control: If a basic wash is required to remove acidic byproducts, use a mild base like a saturated sodium bicarbonate solution instead of stronger bases like sodium hydroxide.[8] Minimize the contact time.

    • Degassed Water: For highly sensitive substrates, use deoxygenated water (prepared by boiling and cooling under an inert gas) for the workup.

    • Extraction: Perform extractions quickly and efficiently. If emulsions form, adding brine (saturated NaCl solution) can help break them.[9]

Strategy 4: Sulfite Scavenging during Workup

Aqueous sodium bisulfite or sodium sulfite solutions can be used to scavenge residual oxidizing agents and dissolved oxygen.

  • Protocol: Workup with a Sulfite Wash

    • After the initial quench and extraction into an organic solvent, wash the organic layer with a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃).

    • The sulfite will be oxidized to sulfate, consuming dissolved oxygen and other potential oxidants.

    • Caution: Aldehydes can form bisulfite adducts, which are water-soluble. This is a reversible process. To recover the aldehyde, the aqueous layer containing the adduct can be treated with a base (like Na₂CO₃) and re-extracted. This property can also be used as a purification method, but be aware of its potential to lower your organic-phase yield if not handled correctly.

Advanced Strategy: Aldehyde Protection

For multi-step syntheses where an aldehyde is sensitive to upcoming reaction conditions, the use of a protecting group is the most robust solution.[18][19][20]

  • Expertise & Experience: The most common protecting groups for aldehydes are acetals, particularly cyclic acetals formed with ethylene glycol.[19][20] They are stable to bases, organometallics, and hydrides but are easily removed with aqueous acid.

Aldehyde Protection Workflow Start Aldehyde-Substituted Pyrazole Protect Protection Step (e.g., Ethylene Glycol, H⁺) Start->Protect Protected Protected Pyrazole (Acetal) Protect->Protected Reaction Further Synthesis Steps (e.g., Grignard, Reduction) Protected->Reaction Deprotect Deprotection Step (e.g., H₃O⁺) Reaction->Deprotect Final Final Aldehyde Product Deprotect->Final

Caption: General workflow for using a protecting group strategy.

  • Protocol: Acetal Protection of a Pyrazole Aldehyde

    • Protection: Dissolve the aldehyde-substituted pyrazole (1 eq.) in a suitable solvent like toluene. Add ethylene glycol (1.5-2 eq.) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA). Heat the mixture in a flask equipped with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the acetal product.

    • Workup and Reaction: Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture, wash with a mild base (e.g., sat. NaHCO₃ solution) to remove the acid catalyst, and purify the protected pyrazole. Proceed with the desired synthesis steps.

    • Deprotection: To remove the protecting group, dissolve the acetal in a solvent mixture like THF/water and add a catalytic amount of acid (e.g., dilute HCl or acetic acid). Stir at room temperature until the reaction is complete. The aldehyde will be regenerated.

Conclusion

Preventing aldehyde oxidation during pyrazole synthesis is a matter of proactive control over the reaction environment and careful execution of the workup. By understanding the mechanisms of oxidation and implementing strategies such as maintaining an inert atmosphere, using antioxidants, optimizing workup conditions, and employing protecting groups when necessary, researchers can significantly improve the yield and purity of their target aldehyde-substituted pyrazoles.

References
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. Scilit. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing. Available at: [Link]

  • Antioxidant Compounds and Their Antioxidant Mechanism. IntechOpen. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Antioxidants Activity of Selected Synthesized Compounds. Crimson Publishers. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Organic Oxygen Scavengers. QualiChem Water Treatment. Available at: [Link]

  • Use of Nitroso Compounds as Scavengers for the Study of Short-Lived Free Radicals in Organic Reactions. SciSpace. Available at: [Link]

  • Development of Novel Antioxidants: Design, Synthesis, and Reactivity. ACS Publications. Available at: [Link]

  • WO2006063056A1 - Methods for scavenging oxidizing nitrogen and oxygen species with fragrances having antioxidative properties. Google Patents.
  • About Workup. University of Rochester Department of Chemistry. Available at: [Link]

  • Reduction and Oxidation :: Reductions with Hydrazine. Organic Chemistry Data. Available at: [Link]

  • Knorr Pyrazole Synthesis.
  • Organic Oxidation Techniques. Scribd. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]

  • 20.11 Protecting Groups of Aldehydes. Chemistry LibreTexts. Available at: [Link]

  • Scavengers – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • 2.6 Protecting Groups in Synthesis – Organic Chemistry II. KPU Pressbooks. Available at: [Link]

  • N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews - ACS Publications. Available at: [Link]

  • Knorr pyrazole synthesis. ResearchGate. Available at: [Link]

  • Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. ResearchGate. Available at: [Link]

  • Scavenger (chemistry). Wikipedia. Available at: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

  • Sustainable Aldehyde Oxidations in Continuous Flow Using in Situ-Generated Performic Acid. ACS Publications. Available at: [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Thieme E-Books & E-Journals. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. Available at: [Link]

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. PubMed. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to 1H-Pyrazole-3-carbaldehyde and 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde: From Foundational Scaffold to Advanced Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide provides an in-depth comparison of two key synthetic building blocks: the parent scaffold, 1H-pyrazole-3-carbaldehyde, and its N1-substituted derivative, 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde. We will dissect their structural differences, synthetic utility, and crucially, their divergent roles in the quest for novel bioactive compounds. While the former serves as a versatile and foundational precursor, the latter represents a strategically "tuned" intermediate, engineered with a specific medicinal chemistry rationale. This analysis offers researchers and drug development professionals critical insights into the strategic selection of pyrazole intermediates for targeted therapeutic applications.

The Pyrazole-3-carbaldehyde Scaffold: A Privileged Core in Medicinal Chemistry

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This unique arrangement confers a range of physicochemical properties that make them ideal scaffolds for drug design.[2] They are metabolically stable, capable of acting as both hydrogen bond donors and acceptors, and can be readily functionalized at multiple positions to modulate biological activity.[4] Consequently, the pyrazole core is found in a wide array of approved drugs, including anti-inflammatory agents like celecoxib, anticancer drugs such as crizotinib, and antiobesity agents like rimonabant.[5][6]

The aldehyde functionality at the 3-position (pyrazole-3-carbaldehyde) makes these compounds exceptionally valuable as synthetic intermediates. The reactive aldehyde group serves as a handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures, such as Schiff bases, fused heterocyclic systems, and chalcones, many of which exhibit significant biological activities.[1][7]

Physicochemical and Structural Profiles

The introduction of a 2-fluoroethyl group at the N1 position subtly alters the molecule's physicochemical properties. Fluorine is the most electronegative element, and its incorporation can significantly impact a molecule's pKa, metabolic stability, and lipophilicity. This strategic substitution is a common tactic in medicinal chemistry to enhance a drug candidate's pharmacokinetic profile.

Property1H-Pyrazole-3-carbaldehyde1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehydeRationale for Change
Molecular Formula C₄H₄N₂OC₆H₇FN₂OAddition of C₂H₄F group
Molecular Weight 96.09 g/mol 142.13 g/mol Increased mass from substituent
CAS Number 3920-50-11427013-72-6Unique identifier
Physical Form SolidLiquidSubstitution affects intermolecular forces
LogP (Predicted) ~0.1~0.6-0.7The fluoroethyl group increases lipophilicity, potentially improving membrane permeability.
Topological Polar Surface Area (TPSA) 45.8 Ų34.9 ŲN-substitution reduces the TPSA by removing the N-H bond, which can influence cell penetration.

Data compiled from supplier specifications and computational predictions.[8]

Synthesis and Chemical Reactivity

The accessibility of these building blocks is paramount for their use in research and development. Both compounds are synthetically accessible, though they follow distinct pathways.

Synthesis of the Core Scaffold: 1H-Pyrazole-3-carbaldehyde

The parent compound and its C4-formylated isomer are often synthesized via the Vilsmeier-Haack reaction . This reaction involves treating a suitable precursor, such as an acetophenone phenylhydrazone, with a formylating agent generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This method is robust and allows for the creation of the pyrazole-aldehyde scaffold in good yields.[3]

Synthesis of the N1-Substituted Analog: 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

This derivative is typically prepared via N-alkylation of a pre-formed pyrazole ring. Starting with 1H-pyrazole or a protected version, a reaction with a 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane, in the presence of a base (e.g., K₂CO₃, NaH) introduces the desired substituent at the N1 position. The aldehyde can be installed before or after the N-alkylation step, depending on the overall synthetic strategy.

Diagram: General Synthetic Pathways

G cluster_0 Synthesis of 1H-Pyrazole-3-carbaldehyde cluster_1 Synthesis of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde A Acetophenone Hydrazone C 1H-Pyrazole-4-carbaldehyde (Illustrative Product) A->C Formylation & Cyclization B Vilsmeier-Haack Reagent (POCl₃ + DMF) B->C D 1H-Pyrazole F 1-(2-Fluoroethyl)-1H-pyrazole D->F E 1-Bromo-2-fluoroethane + Base E->F N-Alkylation H Target Compound F->H G Formylation Step G->H

Caption: General synthetic routes to pyrazole carbaldehydes.

Bioactivity Profile and Application: A Tale of Two Intermediates

The primary distinction in the "bioactivity" of these two compounds lies in their intended application. One is a foundational block for broad exploration, while the other is a specialized tool for targeted drug design.

1H-Pyrazole-3-carbaldehyde: A Versatile Precursor for Bioactive Molecules

This parent aldehyde is rarely the final active compound itself. Instead, it is a prolific starting material for generating libraries of derivatives. Its aldehyde group readily undergoes condensation reactions with amines, hydrazines, and active methylene compounds to produce a vast array of new chemical entities. These derivatives have been extensively explored and have shown a wide spectrum of biological activities:

  • Antimicrobial and Antifungal Agents: By reacting the aldehyde with various amines or indoles, researchers have created pyrazolyl bisindoles and other conjugates with significant antimicrobial properties.[5][9]

  • Anti-inflammatory Compounds: The scaffold is used to synthesize chalcones and other derivatives that have demonstrated potent anti-inflammatory effects.[1]

  • Anticancer Agents: Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines, synthesized from pyrazole carbaldehydes, have shown promising anti-proliferative activity against various cancer cell lines.[5]

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde: A Strategic Intermediate for Modern Drug Design

Direct public data on the specific biological activity of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde is limited, as it is primarily used as an intermediate in proprietary drug discovery programs. However, its structure provides clear insights into its strategic purpose. The introduction of the 2-fluoroethyl group is a deliberate medicinal chemistry tactic aimed at:

  • Improving Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on the ethyl group can block metabolic oxidation at that position, potentially increasing the compound's half-life in the body.

  • Modulating Lipophilicity: As noted in the physicochemical table, the fluoroethyl group increases the molecule's lipophilicity (LogP). This can enhance membrane permeability and absorption, but must be carefully balanced to avoid issues with solubility and off-target effects.

  • Conformational Control: The bulky and electronegative fluorine atom can influence the rotational profile of the ethyl group, locking the substituent into a specific conformation that may be more favorable for binding to a biological target.

  • Potential for PET Imaging: If synthesized with the radioisotope Fluorine-18 (¹⁸F), this intermediate could be used to create radiotracers for Positron Emission Tomography (PET), a powerful in vivo imaging technique used in both clinical diagnostics and drug development.

While not a final drug, its presence as a building block in patents and chemical catalogs suggests its utility in developing next-generation therapeutics where improved pharmacokinetic properties are a key objective.[10]

Experimental Protocols

To provide practical context, the following are standardized protocols relevant to the synthesis and evaluation of pyrazole-based compounds.

Protocol: Illustrative Vilsmeier-Haack Formylation

This protocol is a generalized example based on literature procedures for the synthesis of pyrazole-4-carbaldehydes and demonstrates a key reaction type.[3]

  • Cool a flask containing anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF while stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the starting acetophenone hydrazone (1 equivalent) in a minimal amount of DMF or chloroform.

  • Add the hydrazone solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazole carbaldehyde.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a standard method for evaluating the antimicrobial activity of compounds derived from these intermediates.

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Add 100 µL of the compound stock solution to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.

  • Include a standard antibiotic (e.g., ciprofloxacin) as a positive control on the same plate.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Antimicrobial Testing Workflow

G A Prepare Compound Stock Solution (in DMSO) B Perform 2-Fold Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacteria B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (37°C, 18-24h) D->E F Read Plate & Determine MIC E->F

Caption: Workflow for Broth Microdilution MIC Assay.

Conclusion and Future Perspectives

The comparison between 1H-pyrazole-3-carbaldehyde and 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde highlights a fundamental principle in modern drug discovery: the evolution from versatile scaffolds to strategically optimized intermediates.

  • 1H-Pyrazole-3-carbaldehyde remains an indispensable tool for discovery chemistry. Its value lies in its ability to generate broad chemical diversity, allowing researchers to conduct extensive structure-activity relationship (SAR) studies and identify novel bioactive chemotypes.[7]

  • 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde represents a more mature stage of the drug development process. It is a "lead-optimization" building block, designed to impart favorable pharmacokinetic properties onto a known active scaffold. Its use implies a targeted approach, where the goal is not just to find activity, but to enhance drug-like properties such as metabolic stability and bioavailability.

For researchers, the choice between these two intermediates depends entirely on the project's goal. For exploratory programs seeking new biological targets or novel scaffolds, the parent aldehyde is the logical choice. For lead optimization programs aiming to improve the clinical potential of an existing compound series, the N-(2-fluoroethyl) derivative offers a powerful, pre-engineered solution. The continued development of such strategically functionalized building blocks will undoubtedly accelerate the journey from laboratory discovery to clinical reality.

References

Please note that for brevity and clarity, this guide synthesizes information from a range of sources. The numbered references below correspond to the citations within the text and provide a basis for further reading.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde and its Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1] The functionalization of the pyrazole ring, particularly with substituents like the 2-fluoroethyl group and a carbaldehyde moiety, generates isomers whose distinct biological activities are intrinsically linked to their precise molecular architecture. Differentiating between these regioisomers—specifically the 1,3-, 1,4-, and 1,5-substituted variants of 1-(2-Fluoroethyl)-1H-pyrazole-carbaldehyde—is a critical step in drug discovery and development. This guide provides an in-depth comparison of the key spectroscopic techniques used for the unambiguous structural elucidation of these isomers. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between isomeric structure and spectral output and providing validated experimental protocols.

Introduction: The Crucial Role of Isomer Identification

The regiochemical placement of substituents on a heterocyclic scaffold can profoundly alter a molecule's steric and electronic properties. This, in turn, dictates its interaction with biological targets, affecting efficacy, selectivity, and metabolic stability. For 1-(2-Fluoroethyl)-1H-pyrazole-carbaldehyde, three primary regioisomers can be synthesized, differing only in the position of the carbaldehyde group (at C3, C4, or C5).

Distinguishing these isomers is non-trivial but essential. An incorrect structural assignment can derail structure-activity relationship (SAR) studies and lead to the misinterpretation of biological data. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide details a multi-faceted approach, leveraging the unique strengths of NMR, IR, and MS to create a self-validating system for isomer identification.[2][3]

Experimental Methodologies

To ensure reproducibility and accuracy, the following detailed protocols for acquiring high-quality spectroscopic data are recommended.

NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is the most powerful technique for determining the precise connectivity of atoms in a molecule.[4] For pyrazole derivatives, a suite of 1D and 2D experiments is necessary for unambiguous assignment.

Step-by-Step Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified pyrazole isomer.

  • Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a clean, dry 5 mm NMR tube. CDCl₃ is generally suitable, but DMSO-d₆ can be useful if solubility is an issue.[5]

  • Internal Standard: Modern spectrometers typically reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Tetramethylsilane (TMS) can be used as an alternative internal standard at 0 ppm.[5]

  • Data Acquisition: Acquire the following spectra:

    • ¹H NMR: Standard proton spectrum to observe chemical shifts and coupling constants.

    • ¹³C{¹H} NMR: Proton-decoupled carbon spectrum to identify unique carbon environments.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

    • 2D NMR (HSQC & HMBC): Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) H-C correlations, which are critical for piecing together the molecular framework.

FT-IR Spectroscopy Protocol

Infrared spectroscopy is highly effective for identifying functional groups and can reveal subtle electronic differences between isomers through shifts in vibrational frequencies.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample (if solid) is completely dry. For Attenuated Total Reflectance (ATR) analysis, no further preparation is needed.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) interference.

  • Sample Analysis: Place a small amount of the sample directly onto the ATR crystal and apply pressure with the anvil to ensure firm contact.

  • Data Acquisition: Record the spectrum over a range of 4000–600 cm⁻¹. Co-add 16 to 32 scans to achieve an optimal signal-to-noise ratio.[5]

Mass Spectrometry Protocol

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is often unique to a specific isomer.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the purified isomer in a volatile solvent like methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like these, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it also provides purity information.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce reproducible fragmentation.[6][7]

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Comparative Spectroscopic Analysis

The key to differentiation lies in how the electron-withdrawing carbaldehyde group (-CHO) influences the spectroscopic properties of the pyrazole ring depending on its position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive evidence for isomer identification. The electronic environment of each proton and carbon on the pyrazole ring is unique for each isomer.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR (Chemical Shifts, J-Couplings) HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Identify Protonated Carbons C13_NMR ¹³C{¹H} NMR (Carbon Chemical Shifts) C13_NMR->HSQC F19_NMR ¹⁹F NMR (Confirm Fluoroethyl Group) Final_Structure Unambiguous Isomer Structure F19_NMR->Final_Structure Confirmatory Data HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC Assign Quaternary Carbons HMBC->Final_Structure Establish Full Connectivity

Caption: Integrated NMR workflow for definitive isomer elucidation.

The two protons on the pyrazole ring (H4 and H5 for the 3-CHO isomer; H3 and H5 for the 4-CHO isomer; H3 and H4 for the 5-CHO isomer) will have distinct chemical shifts and coupling constants. The aldehyde proton will also provide a key signal.

IsomerPredicted ¹H NMR Chemical Shifts (δ, ppm)Key Differentiators
1,3-CHO H-5: ~8.0-8.3 (d), H-4: ~6.8-7.1 (d), CHO: ~9.9-10.1 (s), -NCH₂-: ~4.6-4.8 (t), -CH₂F: ~4.8-5.0 (t)H-5 is significantly downfield due to proximity to both N2 and the C3-aldehyde. A clear doublet-doublet relationship between H4 and H5.
1,4-CHO H-3 & H-5: ~7.8-8.1 (s), CHO: ~9.8-10.0 (s), -NCH₂-: ~4.5-4.7 (t), -CH₂F: ~4.7-4.9 (t)H-3 and H-5 are in similar electronic environments and may appear as a single singlet or two very close singlets. This is a hallmark of C4 substitution.
1,5-CHO H-3: ~7.7-8.0 (d), H-4: ~6.7-7.0 (d), CHO: ~9.7-9.9 (s), -NCH₂-: ~4.9-5.2 (t), -CH₂F: ~4.8-5.0 (t)The N-CH₂ signal is expected to be the most downfield of the three isomers due to the anisotropic effect of the adjacent C5-aldehyde.

Note: Predicted values are based on general principles of pyrazole chemistry.[8][9] t=triplet, d=doublet, s=singlet.

The position of the electron-withdrawing aldehyde group dramatically influences the carbon chemical shifts. Furthermore, coupling to the fluorine atom will be observed for the ethyl carbons.[10]

IsomerPredicted ¹³C NMR Chemical Shifts (δ, ppm)Key Differentiators
1,3-CHO C-3: ~145-150, C-4: ~112-116, C-5: ~135-140, CHO: ~185-190, -NCH₂-: ~50-53, -CH₂F: ~80-83 (d, ¹JCF)C-3 (the carbon bearing the aldehyde) will be significantly deshielded but is a quaternary carbon. HMBC correlations from H-4, H-5, and the aldehyde proton to C-3 are definitive.
1,4-CHO C-3 & C-5: ~138-142, C-4: ~118-122, CHO: ~184-188, -NCH₂-: ~49-52, -CH₂F: ~80-83 (d, ¹JCF)C-4 is a quaternary carbon. HMBC correlations from H-3 and H-5 to C-4 and the CHO carbon will confirm the structure.
1,5-CHO C-3: ~140-144, C-4: ~110-114, C-5: ~148-153, CHO: ~182-186, -NCH₂-: ~53-56, -CH₂F: ~80-83 (d, ¹JCF)C-5 is the most deshielded ring carbon. A crucial HMBC correlation will be observed between the N-CH₂ protons and C-5.

Note: The -CH₂F carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 170-250 Hz).[10] The -NCH₂- carbon will show a smaller two-bond coupling (²JCF).

While not the primary tool for distinguishing these regioisomers, ¹⁹F NMR is essential for confirming the integrity of the fluoroethyl sidechain. A single signal, appearing as a triplet due to coupling with the two adjacent protons (³JHF), is expected. The chemical shift will be in the typical range for aliphatic fluorides.[11][12]

FT-IR Spectroscopy

The primary diagnostic band in the IR spectrum is the C=O stretch of the aldehyde. Its frequency is sensitive to the electronic effects of the pyrazole ring.

IsomerPredicted C=O Stretch (cm⁻¹)Fingerprint Region Insights
1,3-CHO ~1690-1705Conjugation with the C=N bond of the pyrazole ring lowers the frequency.
1,4-CHO ~1685-1700The electronic influence is different, potentially leading to the lowest C=O frequency.
1,5-CHO ~1695-1710The aldehyde is adjacent to the substituted nitrogen, which may slightly raise the frequency compared to the 1,3-isomer.

Note: While these differences are subtle, they can be a reliable indicator when comparing authentic samples side-by-side. The fingerprint region (1600-1000 cm⁻¹) will also show a unique pattern of C=N, C=C, and C-N stretching and bending vibrations for each isomer.[13]

Mass Spectrometry (MS)

Under Electron Ionization (EI), all three isomers will show a molecular ion peak (M⁺) at m/z 142.13. However, their fragmentation pathways will differ, leading to different relative abundances of key fragment ions.

G cluster_paths Key Fragmentation Pathways M [M]⁺˙ m/z 142 M_minus_H [M-H]⁺ m/z 141 M->M_minus_H - H˙ M_minus_CO [M-CO]⁺˙ m/z 114 M->M_minus_CO - CO M_minus_CH2F [M-CH₂F]⁺ m/z 109 M->M_minus_CH2F - ˙CH₂F M_minus_C2H3F [M-C₂H₃F]⁺ m/z 96 M->M_minus_C2H3F - C₂H₂F˙

Sources

Cytotoxicity Comparison Guide: Pyrazole Derivatives in Normal vs. Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The primary bottleneck in modern oncological drug development is the therapeutic window—the delicate balance between eradicating malignant tissue and sparing healthy cells. Pyrazole derivatives, a privileged class of nitrogen-containing heterocycles, have emerged as highly potent anticancer scaffolds[1]. By modifying the substitution patterns on the pyrazole ring, researchers can fine-tune these molecules to exploit the unique metabolic and structural vulnerabilities of cancer cells, thereby achieving a high Selectivity Index (SI) .

As an application scientist, evaluating these compounds requires a rigorous, multi-tiered approach. We cannot rely solely on basic viability assays; we must validate the mechanistic pathways that drive this selective cytotoxicity. This guide provides an objective comparison of pyrazole derivative efficacy across various cell lines and establishes a self-validating experimental framework for your screening workflows.

Mechanistic Foundations of Pyrazole Cytotoxicity

To understand why pyrazole derivatives are selective, we must look at their mechanism of action (MoA). Many advanced pyrazole compounds function as multi-target inhibitors. They preferentially bind to targets overexpressed in malignancies, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Topoisomerase II, or they disrupt tubulin polymerization[1].

Because normal cells (e.g., fibroblasts, macrophages) have lower basal expression of these targets and stricter cell-cycle checkpoints, they are significantly less susceptible to pyrazole-induced apoptosis. The downstream effect in cancer cells is a rapid accumulation of Reactive Oxygen Species (ROS), mitochondrial depolarization, and the triggering of the caspase cascade.

G PZ Pyrazole Derivatives TUB Tubulin / Topo II Inhibition PZ->TUB ROS ROS Accumulation PZ->ROS MITO Mitochondrial Membrane Depolarization TUB->MITO ROS->MITO BAX Upregulation of BAX Downregulation of Bcl-2 MITO->BAX CYTC Cytochrome C Release BAX->CYTC CASP Caspase 3/7 Activation CYTC->CASP APOP Cancer Cell Apoptosis CASP->APOP

Fig 1. Pyrazole-induced apoptotic signaling pathway in malignant cell lines.

Quantitative Efficacy: Cancer vs. Normal Cell Lines

The true measure of a compound's viability as a drug candidate is its Selectivity Index (SI), calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line (SI = IC₅₀ Normal / IC₅₀ Cancer). An SI > 10 is generally considered promising for preclinical advancement.

The table below synthesizes recent experimental data comparing the cytotoxicity of various pyrazole classes. Notice the stark contrast in micromolar (µM) concentrations required to inhibit normal structural cells (like VERO or NIH-3T3) versus aggressive tumor lines.

Compound Class / DerivativeTarget Cancer Cell Line (IC₅₀)Normal Cell Line (IC₅₀)Selectivity Index (SI)Source
Diarylurea Pyrazole (Cmpd 44) Broad Spectrum Panel (< 1.0 µM)RAW 264.7 Macrophages (> 100 µM)> 100 [1]
1,5-Diarylpyrazole (Indibulin analog) MCF-7 Breast Cancer (7.5 µM)NIH-3T3 Fibroblasts (> 100 µM)> 13.3 [2]
Pyrimidine-Pyrazole Nanogel (Cmpd 4) A549 Lung Cancer (5.50 µM)VERO Epithelial (48.29 µM)~ 8.7 [3]
Pyranopyrazole (Cmpd 4a) HEPG2 Liver Cancer (0.428 µM)WI38 Fibroblasts (> 10.0 µM)> 23.3 [4]

Data Interpretation: The structural integration of diarylurea into the pyrazole scaffold (Compound 44) yields exceptional selectivity, likely due to highly specific kinase binding that normal macrophages do not rely on for survival[1]. Similarly, encapsulating pyrazole derivatives in chitosan/PVA nanogels (Compound 4) enhances cellular uptake in tumor microenvironments while buffering toxicity against healthy VERO cells[3].

Validated Experimental Methodologies

To reproduce these findings and ensure data integrity, your laboratory workflow must incorporate orthogonal validation. Relying solely on metabolic assays (like MTT) can yield false positives if a compound merely uncouples mitochondrial respiration without inducing death. Therefore, metabolic screening must be coupled with membrane-asymmetry assays (Flow Cytometry).

Workflow CELL Seed Cancer & Normal Cell Lines TREAT Compound Treatment (Serial Dilutions) CELL->TREAT MTT MTT / SRB Assay (Metabolic Viability) TREAT->MTT IC50 IC50 Calculation & Selectivity Index MTT->IC50 FLOW Annexin V/PI Flow Cytometry IC50->FLOW Select Candidates VAL Mechanism Validation FLOW->VAL

Fig 2. High-throughput screening workflow for evaluating pyrazole selectivity.

Protocol A: High-Throughput Cell Viability Assay (MTT)

Purpose: To establish the IC₅₀ and calculate the Selectivity Index. Causality Note: We use MTT because the reduction of the tetrazolium dye to insoluble formazan is dependent on NAD(P)H-dependent oxidoreductase enzymes, providing a direct proxy for the number of metabolically active cells.

  • Cell Seeding: Seed cancer lines (e.g., A549, MCF-7) and normal lines (e.g., NIH-3T3, VERO) at a density of 5 × 10³ cells/well in 96-well plates. Why 5 × 10³? This prevents over-confluency during the 72-hour incubation, which can trigger contact inhibition and artificially skew viability data.

  • Synchronization: Incubate for 24 hours in complete media, then starve in serum-free media for 12 hours. Causality: Serum starvation synchronizes the cell cycle to the G0/G1 phase, ensuring the pyrazole derivative acts on a uniform cell population.

  • Treatment: Treat cells with pyrazole derivatives at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) for 72 hours. Include a vehicle control (0.1% DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to each well. Causality: Formazan crystals are intracellular and aqueous-insoluble; DMSO permeabilizes the lipid bilayer and dissolves the crystals, creating a homogenous purple solution.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Apoptotic Validation via Annexin V/PI Flow Cytometry

Purpose: To confirm that the loss of viability observed in Protocol A is due to programmed cell death (apoptosis) rather than non-specific necrosis. Causality Note: Annexin V binds to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane leaflet. During early apoptosis, PS flips to the outer leaflet. Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes; it only stains DNA in late apoptotic or necrotic cells.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via gentle trypsinization. Causality: Failing to collect the media will result in the loss of the late-apoptotic population, severely skewing your data.

  • Washing: Wash the cell pellet twice with ice-cold, calcium/magnesium-free PBS. Causality: Cold PBS halts metabolic progression, and the absence of divalent cations prevents cell clumping, ensuring single-cell events during flow cytometry.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature. Causality: Fluorophores are highly sensitive to photobleaching; dark incubation preserves signal intensity.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V⁺/PI⁻ (Early Apoptosis) and Annexin V⁺/PI⁺ (Late Apoptosis).

Conclusion & Structure-Activity Relationship (SAR) Insights

The comparative data overwhelmingly supports the use of pyrazole derivatives as highly selective anticancer agents. SAR studies indicate that substituting the pyrazole ring with electron-donating groups (e.g., methoxy or dimethylamino groups) or fusing it with pyrimidine/diarylurea scaffolds drastically enhances binding affinity to cancer-specific kinases[1],[3],[5]. For application scientists, prioritizing these specific structural modifications in your screening libraries will yield the highest Selectivity Indices, minimizing off-target toxicity in normal fibroblast and epithelial cell lines.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators Source: RSC Publishing URL:[Link]

  • IC 50 values for antiproliferative activity of all tested compounds in different cell lines Source: ResearchGate URL:[Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives Source: SciSpace / Acta Chimica Slovenica URL:[Link]

Sources

Head-to-head comparison of pyrazole synthesis methods (e.g., Knorr vs. Vilsmeier-Haack)

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Pyrazole Synthesis Methods: Knorr vs. Vilsmeier-Haack A Strategic Guide to Regioselectivity, Yield Optimization, and Mechanistic Causality in Heterocyclic Drug Design

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the pharmacophoric core of numerous anti-inflammatory, analgesic, and antineoplastic agents[1]. Because the substitution pattern on the pyrazole ring directly dictates target affinity and physicochemical properties, selecting the optimal synthetic route is a critical decision for drug development professionals. This guide provides an in-depth, head-to-head comparison of two cornerstone methodologies: the classical Knorr Pyrazole Synthesis and the Vilsmeier-Haack (VH) Cyclocondensation .

Mechanistic Causality & Reaction Design

The Knorr Synthesis: Robustness vs. Regioselectivity First reported in 1883, the Knorr synthesis constructs the pyrazole core via the acid-catalyzed cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2].

  • Causality of Reaction: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center to facilitate nucleophilic attack by the hydrazine's primary nitrogen. A subsequent intramolecular attack by the secondary nitrogen on the remaining carbonyl group forms a diimine intermediate, which rapidly dehydrates to achieve aromaticity[2].

  • The Regioselectivity Challenge: While highly efficient for symmetrical diketones, unsymmetrical 1,3-dicarbonyls present two distinct electrophilic centers. The initial attack is governed by a delicate balance of steric hindrance and electronic activation, frequently resulting in a 1:1 mixture of 3- and 5-substituted regioisomers[1]. This necessitates tedious downstream chromatographic separation, impacting overall scalability.

The Vilsmeier-Haack Approach: Precision Formylation The Vilsmeier-Haack reaction offers a highly regioselective alternative, specifically designed for the synthesis of 4-formylpyrazoles from acetophenone hydrazones[3].

  • Causality of Reaction: The reaction is driven by the in situ generation of the Vilsmeier reagent (a halomethyleniminium salt) from phosphorus oxychloride (POCl 3​ ) and N,N-dimethylformamide (DMF)[4]. This highly electrophilic species attacks the hydrazone, forming a biselectrophilic intermediate. Subsequent cyclocondensation and hydrolysis strictly direct the formation of the pyrazole ring with an aldehyde group exclusively at the C4 position[3].

  • Strategic Advantage: The resulting 4-formyl group serves as a versatile synthetic handle for late-stage functionalization (e.g., reductive amination, Wittig olefination), making this route highly desirable in combinatorial library synthesis[4].

G cluster_knorr Knorr Synthesis Pathway cluster_vh Vilsmeier-Haack Pathway K_Sub 1,3-Dicarbonyl + Hydrazine K_Int Hydrazone Intermediate K_Sub->K_Int Condensation K_Cyc Intramolecular Cyclization (Acid Catalyzed) K_Int->K_Cyc Nucleophilic Attack K_Prod 3,5-Disubstituted Pyrazole (Regioisomer Mixture) K_Cyc->K_Prod Dehydration VH_Sub Acetophenone Hydrazone + POCl3/DMF VH_Int Vilsmeier Adduct (Iminium Ion) VH_Sub->VH_Int Formylation VH_Cyc Biselectrophilic Cyclization VH_Int->VH_Cyc Cyclocondensation VH_Prod 4-Formylpyrazole (Highly Regioselective) VH_Cyc->VH_Prod Hydrolysis

Caption: Mechanistic comparison of Knorr and Vilsmeier-Haack pyrazole syntheses.

Quantitative Performance Comparison

The table below synthesizes experimental data to provide an objective comparison of both methodologies[1],[3].

ParameterKnorr SynthesisVilsmeier-Haack Synthesis
Primary Precursors 1,3-Dicarbonyls + HydrazinesAcetophenone Hydrazones + DMF/POCl 3​
Typical Yield Range 60–90%55–85%
Regioselectivity Poor to Moderate (with unsymmetrical diketones)Excellent (Exclusive C4-formyl formation)
Reaction Time 2–6 hours4–8 hours
Temperature Profile Reflux (e.g., 78°C in Ethanol)0°C (Activation) 60–80°C (Cyclization)
Key Advantage High atom economy, robust, scalableDirect access to functionalizable 4-formylpyrazoles
Primary Limitation Isomeric mixtures require complex purificationRequires stoichiometric toxic/corrosive reagents

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols incorporate self-validating checkpoints. These visual and physical cues allow the researcher to confirm mechanistic progression in real-time.

Protocol A: Knorr Synthesis of 3,5-Dimethyl-1-phenylpyrazole This baseline protocol utilizes a symmetrical diketone (acetylacetone) to bypass regioselectivity issues, isolating the core cyclocondensation mechanics.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve acetylacetone (10 mmol) in 20 mL of absolute ethanol.

  • Controlled Addition: Place the flask in an ambient water bath. Add phenylhydrazine (10 mmol) dropwise over 10 minutes.

    • Causality & Validation: The reaction is exothermic. Dropwise addition prevents solvent boil-off. A transient yellowing of the solution indicates the initial formation of the hydrazone intermediate[2].

  • Acid Catalysis: Add 5 drops of glacial acetic acid.

    • Causality: Acetic acid lowers the LUMO of the carbonyl group, accelerating the intramolecular nucleophilic attack.

  • Cyclization: Equip the flask with a reflux condenser and heat to 78°C for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Concentrate the mixture in vacuo to half its volume, then pour into 50 mL of ice-cold water. Stir vigorously until a precipitate forms. Filter, wash with cold water, and recrystallize from ethanol to yield pure white crystals (Typical yield: 80-85%).

Protocol B: Vilsmeier-Haack Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde This protocol demands strict environmental control due to the highly reactive nature of the halomethyleniminium intermediate.

  • Vilsmeier Reagent Generation: Charge a flame-dried flask with anhydrous DMF (30 mmol) and cool to 0°C in an ice-salt bath. Add POCl 3​ (30 mmol) dropwise over 20 minutes under a nitrogen atmosphere.

    • Causality & Validation: The formation of the Vilsmeier adduct is violently exothermic. Maintaining the temperature below 5°C prevents the thermal degradation of the iminium salt. A pale yellow, viscous complex confirms successful generation[4].

  • Hydrazone Addition: Dissolve acetophenone hydrazone (10 mmol) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent.

  • Biselectrophilic Cyclization: Remove the ice bath and heat the reaction mixture to 70°C for 6 hours.

    • Validation: The solution will deepen to a dark orange/red, indicating the formation of the highly conjugated biselectrophilic intermediate prior to aromatization.

  • Quenching & Hydrolysis: Carefully pour the hot mixture over 100 g of crushed ice. Neutralize slowly with saturated aqueous NaHCO 3​ until the pH reaches 7.0.

    • Causality: Neutralization quenches the excess POCl 3​ and drives the hydrolysis of the iminium intermediate into the final C4-aldehyde[3].

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via column chromatography.

Workflow Step1 Preparation Hydrazone + DMF Cool to 0°C Step2 Step2 Step1->Step2 Step3 Cyclization Heat to 60-80°C Stir 4-6 hrs Step2->Step3 Step4 Quenching Pour into Ice-Water Neutralize with NaHCO3 Step3->Step4 Step5 Isolation Extract / Filter Recrystallize Step4->Step5

Caption: Self-validating experimental workflow for Vilsmeier-Haack pyrazole synthesis.

Strategic Selection Guide

The choice between Knorr and Vilsmeier-Haack methodologies should be dictated by the target molecule's substitution requirements:

  • Choose the Knorr Synthesis when constructing symmetrically substituted pyrazoles, or when synthesizing massive libraries where high yield and operational simplicity outweigh the need for strict regiocontrol[2].

  • Choose the Vilsmeier-Haack Synthesis when the drug design requires a highly specific 4-substituted pyrazole. The C4-aldehyde acts as a perfect orthogonal handle for extending the molecule into complex, multi-targeted kinase inhibitors or anti-inflammatory agents[1],[5].

References

  • International Journal of Pharmaceutical Sciences. "From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives." IJPS Journal, 2025. URL: [Link]

  • RSC Advances. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." Royal Society of Chemistry, 2023. URL:[Link]

  • Joshi, A., et al. "Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study." Iranian Journal of Organic Chemistry (via ResearchGate), 2015. URL: [Link]

Sources

Safety Operating Guide

1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Handling of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

As a Senior Application Scientist, I cannot overstate the importance of rigorous, self-validating safety protocols when handling fluorinated building blocks in drug discovery. 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1427013-72-6) is a valuable intermediate for introducing fluorinated pyrazole moieties into pharmaceutical candidates. However, its molecular structure—specifically the presence of a covalently bound fluorine atom—dictates strict adherence to specialized waste segregation and disposal protocols[1][2].

This guide outlines the operational and logistical requirements for the safe handling, accumulation, and disposal of this compound within a professional laboratory setting.

Chemical Profile and Hazard Categorization

Before establishing a disposal workflow, we must define the physical and hazard characteristics of the material. The presence of the fluoroethyl group classifies any waste containing this compound strictly as Halogenated Organic Waste [2][3].

Table 1: Quantitative and Qualitative Hazard Profile

PropertyValue / DescriptionOperational Implication
CAS Number 1427013-72-6Primary identifier for EHS waste manifests.
Molecular Formula C₆H₇FN₂OContains Halogen (F); mandates halogenated waste stream.
Primary Hazards H302, H312, H315, H319, H332, H335Harmful via ingestion, inhalation, and dermal contact[1]. Requires appropriate PPE (nitrile gloves, lab coat, safety goggles) and fume hood handling.
Waste Classification Halogenated Organic WasteDo not mix with non-halogenated solvents (e.g., acetone, hexane)[2].

The Causality of Segregation: Why Halogenated Waste is Isolated

In laboratory waste management, a protocol is only as robust as the scientist's understanding of why it exists.

Halogenated organic compounds (containing F, Cl, Br, or I) must be strictly segregated from non-halogenated organic waste[2]. The causality behind this is twofold:

  • Environmental & Processing Chemistry: During the final disposal phase (typically incineration), halogenated compounds generate highly corrosive and toxic hydrogen halide gases (e.g., Hydrogen Fluoride, HF). Consequently, this waste must be processed in specialized, high-temperature incinerators equipped with alkaline scrubbers to neutralize these gases[2].

  • Logistical Economics: Mixing even a small amount of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde into a bulk non-halogenated waste carboy converts the entire volume into halogenated waste, exponentially increasing the disposal cost and environmental processing burden for the institution[2].

Step-by-Step Disposal Methodology

The following protocol represents a self-validating system for the disposal of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde, ensuring compliance with standard Environmental Health and Safety (EHS) regulations.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or glass, depending on the primary solvent matrix).

  • Validation: Ensure the container is structurally sound, features a secure, leak-proof screw cap, and has never been used for food or beverage storage[2][4].

Step 2: Immediate Labeling

  • Action: Attach a standard EHS "Hazardous Waste" tag to the container before the first drop of waste is added.

  • Validation: The label must explicitly state "Halogenated Organic Waste" and list "1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde" alongside any carrier solvents (e.g., Dichloromethane, Chloroform) with their approximate percentages.

Step 3: Waste Accumulation in the SAA

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (e.g., inside a fume hood or a ventilated solvent cabinet)[2][4].

  • Validation: Place the primary container inside a secondary containment tray to capture any potential spills. The container must remain tightly capped at all times unless actively adding waste[4].

Step 4: EHS Transfer and Final Disposal

  • Action: Once the container is full (or reaches the institutional time limit, often 90 to 180 days), initiate a waste pickup request with your institutional EHS department or licensed hazardous waste contractor[4].

  • Validation: Never attempt to chemically treat, neutralize, or evaporate this chemical in the fume hood as a method of disposal. Do not dispose of it down the sink under any circumstances. Final destruction must be handled by licensed professionals via high-temperature incineration[2].

Operational Workflow Visualization

The following diagram illustrates the logical decision matrix for routing 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde waste.

WasteDisposalWorkflow Start Generation of 1-(2-Fluoroethyl)-1H-pyrazole- 3-carbaldehyde Waste CheckHalogen Does it contain Halogens (F, Cl, Br, I)? Start->CheckHalogen HalogenatedStream Route to: Halogenated Organic Waste CheckHalogen->HalogenatedStream Yes (Fluorine) Container Store in Compatible Container (HDPE/Glass) with Secondary Containment HalogenatedStream->Container Labeling Attach EHS Tag: 'Halogenated Waste' Container->Labeling EHS Transfer to EHS for High-Temp Incineration Labeling->EHS

Caption: Waste routing workflow for fluorinated organic compounds to ensure EHS compliance.

References

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Laboratory Hazardous Waste Management Guide." Tennessee.edu. Available at:[Link]

  • Universiti Tunku Abdul Rahman (UTAR) Faculty of Science. "Guidelines on Scheduled Waste Management." Utar.edu.my. Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program." Ewu.edu. Available at:[Link]

Sources

Personal protective equipment for handling 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a discipline rooted in chemical causality. When handling specialized fluorinated building blocks like 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde , understanding why a compound is hazardous dictates how we protect ourselves and preserve the integrity of the reagent.

This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational framework for handling this specific pyrazole derivative safely and effectively.

Chemical Profile & Hazard Causality

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first analyze the molecule's physicochemical properties and its specific [1].

Quantitative Safety Data Summary

Parameter Value / Designation
Chemical Name 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde
CAS Number 1427013-72-6
Molecular Weight 142.13 g/mol [2]
Storage Conditions -20°C, sealed, protected from moisture[2]
Hazard Codes (GHS) H302, H312, H315, H319, H332, H335[1]

| Primary Exposure Risks | Dermal permeation, respiratory tract irritation, oral toxicity |

Mechanistic Causality of Hazards:

  • Electrophilicity (H315, H319, H335): The carbaldehyde (-CHO) group is a highly reactive electrophile. If exposed to biological tissues, it undergoes rapid nucleophilic attack by primary amines (e.g., lysine residues) and thiols (e.g., cysteine residues) on mucosal and dermal proteins. This causes irreversible protein cross-linking, manifesting as severe skin, eye, and respiratory irritation[1].

  • Enhanced Lipophilicity (H312 - Harmful in contact with skin): The addition of the 2-fluoroethyl chain to the pyrazole nitrogen significantly increases the molecule's lipophilicity (LogP) compared to unfluorinated analogs. This allows the molecule to rapidly permeate the lipid-rich stratum corneum (the skin's outermost barrier), carrying the reactive aldehyde directly into systemic circulation.

Personal Protective Equipment (PPE) Matrix

Because this compound is harmful via all three primary exposure routes (inhalation, dermal, and oral)[1], standard laboratory attire is insufficient. The following PPE matrix is mandatory:

  • Hand Protection (Double Gloving): Wear double-layer nitrile gloves (minimum 6 mil thickness). Causality: While nitrile resists many organics, the enhanced lipophilicity of the fluoroethyl group increases permeation rates. The outer glove acts as a sacrificial barrier; if contaminated, it must be removed immediately while the inner glove maintains the sterile/safe boundary.

  • Eye Protection: Chemical splash goggles (not standard safety glasses). Causality: The H319 (Serious eye irritation) classification requires a full orbital seal to prevent aerosolized particles or vapors from reacting with the aqueous environment of the cornea.

  • Body Protection: A flame-resistant (FR) or standard heavy-cotton lab coat, fully buttoned, with sleeves tucked into the inner glove layer.

  • Respiratory Protection: No respirator is required if handled exclusively within a certified Class II chemical fume hood (face velocity >80 fpm). If engineering controls fail, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.

Standard Operating Procedure: Handling & Weighing

Experimental integrity relies on preventing the aldehyde from oxidizing into a carboxylic acid or forming hydrates. The following protocol ensures both operator safety and chemical preservation.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from [2] and place it in a room-temperature desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense inside. Water reacts with the aldehyde, accelerating degradation and ruining experimental stoichiometry.

  • Fume Hood Preparation: Clear the fume hood of incompatible materials (strong oxidizers, strong bases, and primary amines). Lay down a disposable, absorbent bench pad with a polyethylene backing.

  • Weighing: Using an anti-static spatula, transfer the required mass into a pre-tared, anti-static U-boat. Causality: Fluorinated powders can hold static charges, causing them to aerosolize and stick to gloves, increasing the risk of dermal exposure (H312)[1].

  • Inert Gas Purging: Before resealing the source vial, gently purge the headspace with dry Argon or Nitrogen gas. Causality: Displacing oxygen prevents the auto-oxidation of the carbaldehyde during long-term storage.

  • Return to Storage: Immediately seal with Parafilm and return to -20°C[2].

OperationalWorkflow Start 1. Pre-Operation Verify Fume Hood Flow (>80 fpm) Equilibrate 2. Thermal Equilibration Desiccate 30 min at RT Start->Equilibrate PPE 3. Don PPE Double Nitrile, Goggles, Lab Coat Equilibrate->PPE Weigh 4. Weighing & Transfer Use Anti-Static Spatula PPE->Weigh Purge 5. Headspace Purge Flush source vial with N2/Ar Weigh->Purge Store 6. Storage Return to -20°C immediately Purge->Store

Workflow for the safe handling and storage of 1-(2-Fluoroethyl)-1H-pyrazole-3-carbaldehyde.

Spill Response & Chemical Neutralization Plan

In the event of a spill, physical absorption is not enough; the reactive aldehyde must be chemically neutralized. This protocol utilizes a self-validating chemical reaction: the formation of a bisulfite adduct.

Step-by-Step Methodology:

  • Evacuation & Assessment: If the spill occurs outside the fume hood, immediately evacuate the immediate area for 10 minutes to allow the laboratory HVAC system to clear hazardous aerosols (H332, H335)[1].

  • Containment: Wearing full PPE, surround the spill with an inert absorbent such as dry sand or vermiculite. Do not use combustible materials like paper towels.

  • Chemical Neutralization (Self-Validating Step): Prepare a 10% aqueous solution of Sodium Bisulfite (NaHSO₃) and spray it over the absorbed spill. Causality: The bisulfite reacts with the electrophilic aldehyde to form a water-soluble, non-volatile alpha-hydroxy sulfonate adduct. You can validate the success of this step when the distinct, sharp odor of the aldehyde dissipates.

  • Disposal: Scoop the neutralized slurry into a chemically compatible, sealable container. Label it strictly as "Halogenated Organic Waste" (due to the fluoroethyl group) and dispose of it according to institutional EHS guidelines.

SpillResponse Spill Spill Detected (Aldehyde Hazard) Assess Assess Location Spill->Assess Hood Inside Fume Hood (Contained) Assess->Hood Bench Outside Fume Hood (Exposure Risk) Assess->Bench Absorb Absorb Use Inert Sand/Vermiculite Hood->Absorb Evacuate Evacuate Area Allow HVAC to clear aerosols Bench->Evacuate Evacuate->Absorb Neutralize Neutralize Surface Apply 10% Sodium Bisulfite Absorb->Neutralize Dispose Waste Disposal Halogenated Organic Bin Neutralize->Dispose

Emergency spill response and chemical neutralization pathway for reactive aldehydes.

References

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.